molecular formula C28H26N6O2S B15613221 JBJ-07-149

JBJ-07-149

Katalognummer: B15613221
Molekulargewicht: 510.6 g/mol
InChI-Schlüssel: HXPIITIHOKIXNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

JBJ-07-149 is a useful research compound. Its molecular formula is C28H26N6O2S and its molecular weight is 510.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C28H26N6O2S

Molekulargewicht

510.6 g/mol

IUPAC-Name

2-[3-oxo-5-(6-piperazin-1-yl-3-pyridinyl)-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C28H26N6O2S/c35-26(32-28-30-12-15-37-28)25(19-4-2-1-3-5-19)34-18-22-7-6-20(16-23(22)27(34)36)21-8-9-24(31-17-21)33-13-10-29-11-14-33/h1-9,12,15-17,25,29H,10-11,13-14,18H2,(H,30,32,35)

InChI-Schlüssel

HXPIITIHOKIXNN-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery and Development of JBJ-07-149: An Allosteric Inhibitor Paving the Way for Mutant-Selective EGFR Degraders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the advent of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the clinical efficacy of these agents is often curtailed by the emergence of drug resistance, frequently driven by secondary mutations in the EGFR gene. The L858R/T790M double mutation, in particular, has posed a significant therapeutic challenge. In response, research has pivoted towards novel inhibitory mechanisms, including allosteric inhibition. This technical guide details the discovery and development of JBJ-07-149, a potent, mutant-selective allosteric inhibitor of EGFR, which has served as a critical stepping stone in the creation of targeted protein degraders.

Discovery and Rationale

This compound was developed from the starting point of EAI001, an earlier allosteric inhibitor. While EAI001 demonstrated the feasibility of targeting an allosteric pocket on EGFR, it was found to be deeply buried within the protein, limiting opportunities for further chemical modification. To overcome this, this compound was synthesized with a 1-(pyridin-2-yl)piperazine group at the 6-position of the isoindolinone core. This structural modification extended the molecule into a solvent-exposed region, a crucial feature for its subsequent use as a warhead for a Proteolysis Targeting Chimera (PROTAC).[1]

Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a site on the EGFR kinase domain that is distinct from the highly conserved ATP-binding pocket. This mode of action confers selectivity for mutant forms of EGFR, particularly the L858R/T790M variant. By binding to this allosteric site, this compound potently inhibits the catalytic activity of the enzyme.[1]

Quantitative Data Summary

The following tables summarize the key in vitro potency and cellular activity data for this compound and related compounds.

Table 1: In Vitro Biochemical Potency against EGFR L858R/T790M

CompoundIC50 (nM)
This compound 1.1
DDC-01-16345
JBJ-07-03819
JBJ-07-200390

Data sourced from Jang et al., 2020.[1]

Table 2: Cellular Activity in Ba/F3 Cells Expressing EGFR L858R/T790M

CompoundEC50 (μM) (Single Agent)EC50 (μM) (with Cetuximab)
This compound 4.9 0.148
DDC-01-1630.096Not Reported
JBJ-07-0380.48Not Reported
JBJ-07-2000.15Not Reported

Data sourced from Jang et al., 2020.[1]

Experimental Protocols

In Vitro EGFR Kinase Assay (HTRF)

The enzymatic activity of purified EGFR L858R/T790M was measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The protocol is as follows:

  • Reagent Preparation : Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. Prepare serial dilutions of this compound and other test compounds in DMSO.

  • Enzyme and Substrate Addition : In a 384-well plate, add the purified EGFR L858R/T790M enzyme to the reaction buffer. Add the peptide substrate (e.g., a biotinylated substrate peptide) and ATP to initiate the reaction.

  • Compound Incubation : Add the serially diluted compounds to the wells and incubate at room temperature for a specified period (e.g., 60 minutes).

  • Detection : Stop the reaction by adding a detection buffer containing EDTA, a europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.

  • Signal Measurement : After a further incubation period (e.g., 60 minutes) at room temperature, measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed in Ba/F3 cells engineered to express mutant EGFR.

  • Cell Culture : Culture Ba/F3 cells expressing EGFR L858R/T790M in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate growth factors.

  • Cell Seeding : Seed the cells into 96-well plates at a density of approximately 5,000 cells per well.

  • Compound Treatment : Treat the cells with a serial dilution of this compound (and other compounds) for 72 hours. For experiments involving cetuximab, the antibody is added to the media.

  • Viability Assessment : After the incubation period, assess cell viability using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis : Measure luminescence using a plate reader. Normalize the data to DMSO-treated control cells and calculate the EC50 values by fitting the dose-response curves.

Western Blot Analysis

Western blotting was used to assess the levels of total and phosphorylated EGFR in cellular lysates.

  • Cell Lysis : Treat cells with the compound of interest for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR, and a loading control (e.g., tubulin) overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry : Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Signaling Pathway of Allosteric EGFR Inhibition

EGFR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR Mutant EGFR (L858R/T790M) Kinase_Domain Kinase Domain Allosteric_Site Allosteric Site Ligand EGF Ligand->EGFR Binds JBJ_149 This compound JBJ_149->Allosteric_Site Binds ATP ATP ATP->Kinase_Domain Binds Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) Kinase_Domain->Downstream Activates Allosteric_Site->Kinase_Domain Inhibits Catalytic Activity Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibition Inhibition

Caption: Allosteric inhibition of mutant EGFR by this compound.

Developmental Workflow: From Allosteric Inhibitor to PROTAC Degrader

PROTAC_Development cluster_discovery Lead Identification cluster_protac_design PROTAC Design & Synthesis cluster_mechanism Mechanism of Action EAI001 Starting Point: EAI001 (Buried in Pocket) JBJ_149 This compound (Solvent-Exposed Moiety) EAI001->JBJ_149 Structural Modification Pomalidomide CRBN Ligand (Pomalidomide) DDC_163 PROTAC Degrader: DDC-01-163 JBJ_149->DDC_163 Warhead Pomalidomide->DDC_163 E3 Ligase Binder Linker PEG Linker Linker->DDC_163 Conjugation Ternary_Complex Formation of EGFR-DDC-01-163-CRBN Ternary Complex DDC_163->Ternary_Complex Induces Ubiquitination Ubiquitination of EGFR Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of EGFR Ubiquitination->Degradation

Caption: Development of the PROTAC DDC-01-163 from this compound.

From Inhibitor to Degrader: The Evolution to DDC-01-163

While this compound demonstrated potent biochemical inhibition of mutant EGFR, its efficacy as a single agent in cellular proliferation assays was limited.[1] However, the strategic inclusion of a solvent-exposed moiety made it an ideal candidate for conversion into a PROTAC.

A bifunctional degrader, DDC-01-163, was designed by linking this compound to pomalidomide, a known ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] This new molecule was engineered to simultaneously bind to mutant EGFR (via the this compound warhead) and CRBN, thereby inducing the formation of a ternary complex. This proximity leads to the ubiquitination of EGFR and its subsequent degradation by the proteasome.

Significantly, DDC-01-163 was 51-fold more potent than its parent inhibitor, this compound, in cellular assays, despite being 45-fold less potent in biochemical assays.[1] This highlights a key advantage of the PROTAC approach: catalytic degradation of the target protein can lead to enhanced cellular activity compared to stoichiometric inhibition.

Conclusion

This compound represents a significant advancement in the field of targeted cancer therapy. Its discovery validated the potential of allosteric inhibition to overcome resistance to traditional ATP-competitive EGFR TKIs. More importantly, its rational design, which anticipated its future use in a PROTAC, provided the foundation for the development of DDC-01-163, a potent and selective degrader of mutant EGFR. The journey from this compound to DDC-01-163 serves as a compelling case study in modern drug discovery, illustrating the power of integrating structural biology, medicinal chemistry, and chemical biology to address pressing challenges in oncology.

References

Technical Guide: JBJ-07-149, an Allosteric Inhibitor of Mutant Epidermal Growth Factor Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of JBJ-07-149, a potent and selective allosteric inhibitor of mutant Epidermal Growth Factor Receptor (EGFR). This document includes key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Introduction

This compound is a synthetic small molecule designed as a mutant-selective allosteric inhibitor of EGFR, particularly targeting the L858R/T790M double mutant which is a common mechanism of resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2] Developed as an evolution of the earlier allosteric inhibitor EAI001, this compound features a 1-(pyridin-2-yl)piperazine group at the 6-position of the isoindolinone core, extending the molecule to a solvent-exposed region.[1] This modification was a crucial step in its subsequent use as a warhead for the development of proteolysis-targeting chimeras (PROTACs), such as DDC-01-163, aimed at degrading the mutant EGFR protein.[1][3]

Chemical Structure and Properties

This compound is characterized by a central isoindolinone scaffold. Its chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₈H₂₆N₆O₂S[4]
Molecular Weight 510.61 g/mol [4]
CAS Number 2140807-58-3[3]
Canonical SMILES O=C(NC1=NC=CS1)C(N(CC2=C3C=C(C4=CN=C(N5CCNCC5)C=C4)C=C2)C3=O)C6=CC=CC=C6[5]
Physical Form Solid[4]

Biological Activity and Mechanism of Action

This compound functions as an allosteric inhibitor of EGFR, meaning it binds to a site distinct from the ATP-binding pocket. This allows it to be effective against mutations like T790M that confer resistance to ATP-competitive inhibitors.[1][6] Its primary target is the L858R/T790M mutant of EGFR.

Signaling Pathway

The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention by this compound. In cancer cells with activating EGFR mutations, the receptor is constitutively active, leading to downstream signaling through pathways like PI3K/Akt/mTOR and RAS/RAF/MEK/ERK, which promote cell proliferation and survival. This compound binds to an allosteric pocket on the mutant EGFR, inhibiting its kinase activity and thereby blocking these downstream signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (L858R/T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JBJ This compound JBJ->EGFR Allosteric Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and allosteric inhibition by this compound.

Quantitative Biological Data

The inhibitory and anti-proliferative activities of this compound have been quantified in various assays.

Assay TypeTarget/Cell LineMetricValueNotesSource
Biochemical Assay EGFR L858R/T790MIC₅₀1.1 nMIn vitro enzyme activity assay.[1][3]
Cell Proliferation Assay Ba/F3 (L858R/T790M)EC₅₀4.9 µMAs a single agent.[1][3]
Cell Proliferation Assay Ba/F3 (L858R/T790M)EC₅₀0.148 µMIn the presence of Cetuximab.[1][3]
Cell Proliferation Assay Ba/F3 (Wild-Type EGFR)EC₅₀> 10 µMDemonstrates mutant selectivity.[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are described below.

In Vitro EGFR Kinase Inhibition Assay (HTRF)

This assay measures the ability of this compound to inhibit the kinase activity of purified mutant EGFR.

Methodology:

  • Enzyme Preparation: Purified recombinant EGFR L858R/T790M enzyme is used.

  • Reaction Mixture: The enzyme is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.

  • Compound Addition: Increasing concentrations of this compound (typically in DMSO) are added to the reaction mixture. A DMSO-only control is included.

  • Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The reaction is stopped, and detection reagents are added. A europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665 are used for Homogeneous Time-Resolved Fluorescence (HTRF) detection.

  • Data Analysis: The HTRF signal is measured. The ratio of emission at 665 nm to 620 nm is calculated. Data is normalized to controls, and the IC₅₀ value is determined by fitting the dose-response curve using non-linear regression.[6]

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cells expressing mutant EGFR.

Methodology:

  • Cell Culture: Ba/F3 cells engineered to express either wild-type or L858R/T790M mutant EGFR are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with a serial dilution of this compound. For combination studies, a fixed concentration of another agent (e.g., Cetuximab) is added.

  • Incubation: Plates are incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read on a plate reader. The data is normalized to vehicle-treated cells, and EC₅₀ values are calculated from the resulting dose-response curves.[1]

Competition and Rescue Assays for PROTAC Mechanism Validation

This compound is used as a parental inhibitor in competition assays to validate the mechanism of EGFR-degrading PROTACs like DDC-01-163.

Methodology:

  • Cell Treatment: L858R/T790M Ba/F3 or H1975 cells are treated with the PROTAC (e.g., 0.1 µM DDC-01-163).

  • Competition: For the competition arm, cells are co-incubated with an excess of this compound (e.g., 1 µM) or the E3 ligase ligand (e.g., 10 µM pomalidomide) for 24 hours.[1][6]

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Western Blotting: Protein concentrations are quantified, and equal amounts are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane is probed with primary antibodies against total EGFR and a loading control (e.g., tubulin). This is followed by incubation with a corresponding secondary antibody.

  • Detection and Analysis: Protein bands are visualized using chemiluminescence. Densitometry is performed to quantify the EGFR protein levels relative to the loading control and normalized to the DMSO-treated sample. A successful competition assay shows that pre-treatment with this compound prevents the PROTAC-induced degradation of EGFR.[1][6]

The logical workflow for this experimental design is depicted below.

Competition_Assay_Workflow cluster_treatments 24-hour Treatment Groups start Culture L858R/T790M EGFR-mutant cells dmso DMSO (Control) start->dmso protac PROTAC (DDC-01-163) start->protac competitor PROTAC + this compound start->competitor ligand PROTAC + Pomalidomide start->ligand analysis Cell Lysis & Western Blot for EGFR dmso->analysis protac->analysis competitor->analysis ligand->analysis result Quantify EGFR Degradation analysis->result

References

The Role of JBJ-07-149 in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBJ-07-149 is a potent and selective allosteric inhibitor of the epidermal growth factor receptor (EGFR) harboring the L858R/T790M mutations, a common mechanism of resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). While exhibiting modest activity as a standalone agent in cellular assays, this compound serves as a crucial chemical scaffold for the development of more advanced therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of this compound, its derivative PROTAC DDC-01-163, their mechanism of action, and the experimental methodologies used to characterize their activity.

Introduction to this compound and Mutant EGFR Inhibition

The L858R mutation in EGFR is a primary driver of NSCLC, and while initially sensitive to TKIs, tumors often acquire a secondary T790M "gatekeeper" mutation, rendering these therapies ineffective. This compound was developed as a mutant-selective allosteric inhibitor, binding to a pocket distinct from the ATP-binding site. This allosteric inhibition provides a novel strategy to overcome TKI resistance.

This compound potently inhibits the in vitro catalytic activity of the EGFR L858R/T790M mutant. However, its anti-proliferative effects in cellular models are more pronounced when used in combination with cetuximab, an antibody that blocks the EGFR ligand-binding domain. The primary significance of this compound in cancer research lies in its role as the EGFR-targeting warhead in the design of PROTACs.

DDC-01-163: A PROTAC Approach to Degrade Mutant EGFR

PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system to eliminate target proteins. DDC-01-163 is a PROTAC that links this compound to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation of mutant EGFR, DDC-01-163, and CRBN leads to the ubiquitination and subsequent proteasomal degradation of the mutant EGFR protein, offering a powerful and sustained therapeutic effect.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its derivative, DDC-01-163, from various in vitro and cellular assays.

Compound Assay Target/Cell Line Metric Value Reference
This compoundIn Vitro Kinase AssayEGFR L858R/T790MIC₅₀1.1 nM[1][2]
This compoundCell ProliferationBa/F3 (EGFR L858R/T790M)EC₅₀4.9 µM[1][2]
This compoundCell Proliferation (with Cetuximab)Ba/F3 (EGFR L858R/T790M)EC₅₀0.148 µM[1][2]
DDC-01-163In Vitro Kinase AssayEGFR L858R/T790MIC₅₀45 nM[1]
DDC-01-163Cell ProliferationBa/F3 (EGFR L858R/T790M)EC₅₀0.096 µM[1]
DDC-01-163Cell ProliferationBa/F3 (EGFR L858R/T790M/C797S)EC₅₀0.041 µM[1]
DDC-01-163Cell ProliferationBa/F3 (EGFR L858R/T790M/L718Q)EC₅₀0.028 µM[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and DDC-01-163. These protocols are synthesized from publicly available literature and may require optimization for specific laboratory conditions.

In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of recombinant EGFR by measuring the amount of ADP produced.

Materials:

  • Recombinant human EGFR L858R/T790M enzyme

  • This compound, DDC-01-163, and control compounds

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds and the EGFR L858R/T790M enzyme in kinase buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (CellTiter-Glo® Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present.

Materials:

  • Ba/F3 cells engineered to express wild-type or mutant EGFR (L858R/T790M, L858R/T790M/C797S, L858R/T790M/L718Q)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • This compound, DDC-01-163, and control compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates

Procedure:

  • Seed the Ba/F3 cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the EC₅₀ values by plotting the percentage of cell viability against the compound concentration.

Western Blot for EGFR Degradation

This technique is used to detect and quantify the levels of total and phosphorylated EGFR in cell lysates.

Materials:

  • Ba/F3 cells expressing mutant EGFR

  • This compound, DDC-01-163, and control compounds

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-total EGFR, anti-phospho-EGFR (Tyr1068), anti-tubulin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed and treat the cells with the test compounds for the desired time points (e.g., 6, 24, 48 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Perform densitometry analysis to quantify the protein levels, normalizing to the loading control.

Visualizations

Signaling Pathways and Mechanisms

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_jbj This compound Action cluster_protac DDC-01-163 (PROTAC) Action cluster_downstream Downstream Signaling EGFR Mutant EGFR (L858R/T790M) Proteasome Proteasome EGFR->Proteasome Degradation PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates JBJ This compound JBJ->EGFR Allosteric Inhibition PROTAC DDC-01-163 PROTAC->EGFR Binds CRBN CRBN (E3 Ligase) PROTAC->CRBN Recruits CRBN->EGFR Ub Ubiquitin AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis kinase_assay In Vitro Kinase Assay (IC₅₀ Determination) data_analysis Data Analysis and Interpretation kinase_assay->data_analysis cell_culture Culture Engineered Ba/F3 Cells proliferation_assay Cell Proliferation Assay (EC₅₀ Determination) cell_culture->proliferation_assay western_blot Western Blot for EGFR Degradation cell_culture->western_blot proliferation_assay->data_analysis western_blot->data_analysis PROTAC_Mechanism cluster_ubiquitination Ubiquitination cluster_degradation Degradation EGFR Mutant EGFR PROTAC DDC-01-163 (PROTAC) EGFR->PROTAC CRBN CRBN (E3 Ligase) PROTAC->CRBN Ub_EGFR Ubiquitinated Mutant EGFR CRBN->Ub_EGFR Adds Ubiquitin Ub Ubiquitin Proteasome Proteasome Ub_EGFR->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degrades into

References

An In-Depth Technical Guide to JBJ-07-149: An Allosteric Inhibitor of EGFR L858R/T790M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of resistance to tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC) driven by Epidermal Growth Factor Receptor (EGFR) mutations presents a significant clinical challenge. The secondary T790M mutation, in conjunction with the primary L858R activating mutation, confers resistance to first and second-generation EGFR TKIs. This has spurred the development of novel therapeutic strategies, including the exploration of allosteric inhibitors. This technical guide provides a comprehensive overview of JBJ-07-149, a potent and selective allosteric inhibitor of the double mutant EGFR L858R/T790M. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize associated biological pathways and workflows.

Introduction to this compound

This compound is a small molecule inhibitor designed to target the allosteric site of the EGFR kinase domain, a distinct binding pocket from the ATP-binding site targeted by conventional TKIs.[1] This novel approach allows this compound to overcome resistance mechanisms associated with the ATP-binding site, such as the T790M mutation.[1] this compound is a derivative of the earlier allosteric inhibitor EAI001, modified with a 1-(pyridin-2-yl)piperazine group at the 6-position of the isoindolinone core. This modification extends the molecule to a solvent-exposed region, a key feature for its use as a ligand in the development of proteolysis-targeting chimeras (PROTACs).[1]

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for this compound against the EGFR L858R/T790M mutant.

Table 1: In Vitro Biochemical Potency of this compound

CompoundTargetAssayIC50 (nM)Reference
This compoundEGFR L858R/T790MHTRF Kinase Assay1.1[1]

Table 2: Cellular Anti-proliferative Activity of this compound in Ba/F3 Cells

Cell LineTreatmentIC50 (µM)Reference
Ba/F3 EGFR L858R/T790MThis compound4.9[1]
Ba/F3 EGFR L858R/T790MThis compound + Cetuximab0.148[1]

Note: The addition of Cetuximab, an EGFR dimerization inhibitor, significantly enhances the anti-proliferative activity of this compound.[1]

Mechanism of Action

Allosteric Inhibition of EGFR L858R/T790M

The L858R mutation in exon 21 of the EGFR gene leads to constitutive activation of the kinase domain. The subsequent T790M "gatekeeper" mutation in exon 20 sterically hinders the binding of first and second-generation TKIs to the ATP-binding pocket. This compound circumvents this by binding to a distinct allosteric pocket, inducing a conformational change in the EGFR kinase domain that renders it inactive. This allosteric mode of inhibition is non-competitive with ATP.

Role as a Warhead for PROTACs

This compound has been utilized as the targeting ligand, or "warhead," for the development of the PROTAC degrader, DDC-01-163.[1] In this construct, this compound is linked to pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] DDC-01-163 functions by simultaneously binding to EGFR L858R/T790M and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the mutant EGFR protein.[1]

Signaling Pathways and Experimental Workflows

EGFR L858R/T790M Signaling Pathway and Inhibition by this compound

The constitutively active EGFR L858R/T790M mutant signals through downstream pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, to promote cell proliferation, survival, and tumor growth. This compound, by allosterically inhibiting the kinase activity of the mutant EGFR, blocks these downstream signals.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_L858R_T790M EGFR L858R/T790M (Constitutively Active) GRB2 GRB2/SOS EGFR_L858R_T790M->GRB2 PI3K PI3K EGFR_L858R_T790M->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR_L858R_T790M

Caption: EGFR L858R/T790M signaling and allosteric inhibition by this compound.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the in vitro characterization of this compound.

Experimental_Workflow Start Synthesize This compound Biochemical_Assay Biochemical Assay (HTRF Kinase Assay) Start->Biochemical_Assay Cell_Culture Cell Culture (Ba/F3 EGFR L858R/T790M) Start->Cell_Culture Data_Analysis Data Analysis (IC50 Determination) Biochemical_Assay->Data_Analysis Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis (pEGFR, pAKT, pERK) Cell_Culture->Western_Blot Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: In vitro evaluation workflow for this compound.

Mechanism of Action for DDC-01-163 (PROTAC)

This diagram illustrates the mechanism by which the this compound-based PROTAC, DDC-01-163, induces the degradation of mutant EGFR.

PROTAC_Mechanism cluster_PROTAC DDC-01-163 JBJ-07-149_moiety This compound Linker Linker JBJ-07-149_moiety->Linker EGFR EGFR L858R/T790M JBJ-07-149_moiety->EGFR Binds Pomalidomide Pomalidomide Linker->Pomalidomide CRBN CRBN E3 Ligase Pomalidomide->CRBN Binds Ternary_Complex Ternary Complex (EGFR-DDC-01-163-CRBN) EGFR->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination of EGFR Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Mechanism of DDC-01-163-mediated EGFR degradation.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are generalized protocols for the key assays used in the characterization of this compound.

Disclaimer: The following protocols are generalized and may require optimization. For precise experimental conditions, it is recommended to consult the supplementary information of the primary research article by Jang J, et al. (Angew Chem Int Ed Engl. 2020 Aug 17;59(34):14481-14489), which was not accessible at the time of this writing.

HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay

This assay is used to determine the in vitro inhibitory activity of a compound against a purified kinase.

Materials:

  • Purified recombinant EGFR L858R/T790M enzyme

  • Biotinylated substrate peptide (e.g., TK-Substrate-biotin)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (or other test compounds) serially diluted in DMSO

  • HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin

  • 384-well low-volume white plates

Procedure:

  • Add EGFR L858R/T790M enzyme to the wells of the 384-well plate.

  • Add serially diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the HTRF detection reagents, which also contain EDTA to chelate Mg2+ and halt enzymatic activity.

  • Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the compound concentration to determine the IC50 value.

Ba/F3 Cell Proliferation Assay

This assay assesses the effect of a compound on the proliferation of Ba/F3 cells engineered to be dependent on the activity of a specific kinase for survival and growth.

Materials:

  • Ba/F3 cells stably expressing EGFR L858R/T790M

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. (Note: IL-3 is withdrawn for the assay to ensure dependence on EGFR signaling).

  • This compound (or other test compounds) serially diluted in DMSO

  • Cetuximab (optional, for combination studies)

  • 96-well clear-bottom white plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Harvest and wash the Ba/F3 EGFR L858R/T790M cells to remove any residual IL-3.

  • Resuspend the cells in IL-3-free medium and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

  • Add serially diluted this compound (and Cetuximab, if applicable) or DMSO (vehicle control) to the wells.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Allow the plates to equilibrate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Normalize the data to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Western Blotting

This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

  • Ba/F3 EGFR L858R/T790M cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed Ba/F3 EGFR L858R/T790M cells and treat with various concentrations of this compound for a specified time.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

Conclusion

This compound represents a significant development in the pursuit of overcoming TKI resistance in EGFR-mutant NSCLC. Its allosteric mechanism of action provides a distinct therapeutic strategy compared to traditional ATP-competitive inhibitors. The potent and selective inhibition of the EGFR L858R/T790M double mutant, coupled with its utility as a warhead for targeted protein degradation, underscores its potential as both a standalone therapeutic agent (in combination with a dimerization inhibitor) and a crucial component of next-generation cancer therapies. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working to advance the treatment of EGFR-driven cancers. Further investigation into the in vivo efficacy and safety profile of this compound and its derivatives is warranted.

References

Preliminary Efficacy of JBJ-07-149: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the preliminary efficacy of JBJ-07-149, a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound has demonstrated potent and specific activity against the clinically relevant EGFR L858R/T790M mutant, a key driver of resistance to earlier-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This document summarizes the available quantitative data, details the experimental protocols used in its initial characterization, and visualizes the pertinent biological pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and its derivatives.

Introduction

The development of targeted therapies against EGFR has revolutionized the treatment of NSCLC. However, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, has limited the long-term efficacy of first and second-generation TKIs. Allosteric inhibitors, which bind to a site distinct from the ATP-binding pocket, offer a promising strategy to overcome such resistance mechanisms.

This compound is an allosteric inhibitor designed to selectively target the EGFR L858R/T790M double mutant.[1][2] Its unique mechanism of action allows it to inhibit the kinase activity of this resistant form of EGFR. Furthermore, this compound has served as the foundational molecule for the development of the Proteolysis Targeting Chimera (PROTAC) degrader, DDC-01-163, which links this compound to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the degradation of the mutant EGFR protein.[3][4][5]

This guide will focus on the initial characterization of this compound, providing a detailed look at the data and methodologies that have established its preclinical efficacy.

Quantitative Efficacy Data

The preliminary efficacy of this compound has been quantified through a series of in vitro and cell-based assays. The following tables summarize the key inhibitory and anti-proliferative activities of the compound.

Table 1: In Vitro Kinase Inhibition of EGFR L858R/T790M

CompoundIC₅₀ (nM)Assay Type
This compound1.1HTRF Kinase Assay

IC₅₀: The half-maximal inhibitory concentration.

Table 2: Anti-proliferative Activity in Ba/F3 Cells

Cell LineCompoundEC₅₀ (µM)Notes
Ba/F3 EGFR L858R/T790MThis compound4.9As a single agent
Ba/F3 EGFR L858R/T790MThis compound0.148In the presence of Cetuximab

EC₅₀: The half-maximal effective concentration.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preliminary efficacy studies of this compound.

In Vitro EGFR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay was employed to determine the direct inhibitory effect of this compound on the enzymatic activity of the purified EGFR L858R/T790M kinase domain.

Materials:

  • Recombinant EGFR L858R/T790M kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Biotinylated substrate peptide (e.g., Biotin-poly-GT)

  • HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665

Protocol:

  • Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.

  • In a 384-well low-volume plate, add the EGFR L858R/T790M enzyme to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the biotinylated substrate peptide.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect phosphorylation by adding the HTRF detection reagents.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio and determine the IC₅₀ values by fitting the data to a four-parameter logistical curve.

Ba/F3 Cell Proliferation Assay

This cell-based assay was used to assess the anti-proliferative effects of this compound on cells engineered to be dependent on the activity of mutant EGFR for their survival and growth.

Materials:

  • Ba/F3 cells stably expressing EGFR L858R/T790M

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Cetuximab (for combination studies)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

Protocol:

  • Seed the Ba/F3 EGFR L858R/T790M cells in a 96-well plate at a density of 5,000 cells per well in IL-3-free medium.

  • Prepare a serial dilution of this compound in the culture medium. For combination studies, also prepare solutions with a fixed concentration of Cetuximab.

  • Add the diluted compounds to the cells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the EC₅₀ values.

Western Blot Analysis of EGFR Signaling

Western blotting was performed to investigate the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins, providing insights into its mechanism of action at a cellular level.

Materials:

  • Ba/F3 EGFR L858R/T790M cells or H1975 human NSCLC cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Protocol:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway targeted by this compound and the general experimental workflows.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR Mutant EGFR (L858R/T790M) EGF->EGFR PI3K PI3K EGFR->PI3K JBJ_07_149 This compound (Allosteric Inhibitor) JBJ_07_149->EGFR inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Experimental_Workflow start Start in_vitro_assay In Vitro Kinase Assay (HTRF) start->in_vitro_assay cell_based_assay Cell-Based Proliferation Assay (Ba/F3) start->cell_based_assay data_analysis Data Analysis (IC₅₀ / EC₅₀ Determination) in_vitro_assay->data_analysis western_blot Western Blot Analysis (Signaling Pathway) cell_based_assay->western_blot cell_based_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Preliminary Efficacy data_analysis->conclusion

References

JBJ-07-149: A Ligand for PROTAC-Mediated Degradation of Mutant EGFR

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to tyrosine kinase inhibitors (TKIs) is a significant challenge in the treatment of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations. Allosteric inhibitors offer a promising strategy to overcome this resistance. JBJ-07-149 is an allosteric inhibitor of EGFR, specifically targeting the L858R/T790M mutant.[1][2] This guide provides a comprehensive overview of this compound and its application as a ligand in the development of Proteolysis Targeting Chimeras (PROTACs), focusing on the well-characterized PROTAC DDC-01-163.

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins. They consist of a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

This compound and the PROTAC DDC-01-163

This compound serves as the target-binding ligand in the PROTAC DDC-01-163.[2] DDC-01-163 links this compound to a pomalidomide (B1683931) derivative, which recruits the Cereblon (CRBN) E3 ligase.[3][4] This design enables the targeted degradation of mutant EGFR.

Signaling Pathway of DDC-01-163

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation DDC01163 DDC-01-163 (PROTAC) Ternary Ternary Complex (EGFR-PROTAC-CRBN) DDC01163->Ternary EGFR Mutant EGFR (Target Protein) EGFR->Ternary CRBN CRBN (E3 Ligase) CRBN->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded EGFR Proteasome->Degradation Degradation

Caption: Mechanism of DDC-01-163 mediated degradation of mutant EGFR.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the PROTAC DDC-01-163.

Table 1: In Vitro Activity of this compound
ParameterTargetValueReference(s)
IC50EGFR L858R/T790M1.1 nM[5]
EC50Ba/F3 cells4.9 µM[5]
EC50 (with Cetuximab)Ba/F3 cells0.148 µM[6]
Table 2: In Vitro and Cellular Activity of DDC-01-163
ParameterTarget/Cell LineValueReference(s)
IC50EGFR L858R/T790M45 nM[3][4]
EC50L858R/T790M Ba/F3 cells96 nM[3]
Dmax (at 0.1 µM, 24h)L858R/T790M Ba/F3 cells~40% degradation[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of this compound and DDC-01-163 are provided below.

Experimental Workflow

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow KinaseAssay In Vitro Kinase Assay (IC50 Determination) CellProlif Cell Proliferation Assay (EC50 Determination) KinaseAssay->CellProlif DegradationAssay Western Blot (Degradation Assessment) CellProlif->DegradationAssay DataAnalysis Data Analysis (DC50, Dmax Calculation) DegradationAssay->DataAnalysis

Caption: A typical experimental workflow for evaluating an EGFR PROTAC.

In Vitro Kinase Assay (HTRF) for IC50 Determination

This protocol is based on a standard Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay format.[7][8]

Objective: To determine the concentration of this compound or DDC-01-163 that inhibits 50% of the EGFR L858R/T790M kinase activity.

Materials:

  • Recombinant human EGFR L858R/T790M enzyme

  • HTRF Kinase Assay Buffer

  • ATP

  • Biotinylated substrate peptide (e.g., Poly-GT)

  • Europium cryptate-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • This compound and DDC-01-163

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound and DDC-01-163 in the appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the EGFR L858R/T790M enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and biotinylated substrate peptide.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing EDTA, Europium cryptate-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.

  • Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.

Ba/F3 Cell Proliferation Assay for EC50 Determination

This protocol is based on standard procedures for Ba/F3 cell-based assays.[9][10][11]

Objective: To determine the concentration of this compound or DDC-01-163 that inhibits the proliferation of Ba/F3 cells expressing mutant EGFR by 50%.

Materials:

  • Ba/F3 cells stably expressing EGFR L858R/T790M

  • Ba/F3 cells expressing wild-type EGFR (as a control)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and penicillin/streptomycin

  • This compound and DDC-01-163

  • Cetuximab (for experiments assessing its combinatorial effect)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Culture the Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics. For parental Ba/F3 cells, the medium should also contain IL-3.

  • Wash the cells to remove IL-3 and resuspend them in an assay medium.

  • Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well.

  • Add serial dilutions of this compound or DDC-01-163 to the wells. For combination experiments, also add a fixed concentration of Cetuximab.[6]

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the cell viability against the compound concentration to determine the EC50 value.

Western Blot for EGFR Degradation

This protocol is a standard method for assessing protein degradation.[2][12]

Objective: To quantify the reduction in EGFR protein levels in cells treated with DDC-01-163.

Materials:

  • Ba/F3 cells expressing EGFR L858R/T790M or H1975 human NSCLC cell line

  • DDC-01-163

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-total EGFR, anti-phospho-EGFR, and a loading control (e.g., anti-tubulin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed the cells in culture plates and allow them to adhere.

  • Treat the cells with increasing concentrations of DDC-01-163 for various time points (e.g., 6, 24, 48 hours).[12]

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against total EGFR overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody for a loading control.

  • Quantify the band intensities using densitometry software and normalize the EGFR signal to the loading control. Calculate the percentage of EGFR degradation relative to the vehicle-treated control.

Logical Relationship of Components

Logical_Relationship cluster_2 PROTAC Development Logic JBJ07149 This compound (EGFR Ligand) Linker Linker JBJ07149->Linker Pomalidomide Pomalidomide (CRBN Ligand) Pomalidomide->Linker DDC01163 DDC-01-163 (PROTAC) Linker->DDC01163 Synthesis Degradation Targeted Degradation of Mutant EGFR DDC01163->Degradation Induces

Caption: The relationship between this compound and the PROTAC DDC-01-163.

References

The Isoindolinone Core of JBJ-07-149: A Lynchpin for Allosteric Inhibition and Targeted Degradation of Mutant EGFR

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug resistance poses a significant challenge in the treatment of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations. Allosteric inhibitors, which bind to sites distinct from the highly conserved ATP-binding pocket, offer a promising strategy to overcome this resistance. This technical guide delves into the critical significance of the isoindolinone core within JBJ-07-149, a potent and selective allosteric inhibitor of mutant EGFR. We will explore how this scaffold not only drives high-affinity binding to the allosteric pocket but also serves as a versatile anchor for the development of next-generation therapeutics, such as proteolysis-targeting chimeras (PROTACs). This document provides a comprehensive overview of the quantitative biochemical and cellular activity of this compound and its analogs, detailed experimental protocols for key assays, and visual representations of its mechanism of action and structure-activity relationships.

Introduction: The Challenge of EGFR-Mutant NSCLC and the Rise of Allosteric Inhibition

Activating mutations in the EGFR kinase domain are key drivers in a significant subset of NSCLC. While ATP-competitive EGFR tyrosine kinase inhibitors (TKIs) have shown remarkable initial efficacy, the development of acquired resistance, often through secondary mutations like T790M and C797S, limits their long-term clinical benefit. Allosteric inhibitors provide an alternative therapeutic avenue by targeting a less conserved pocket on the EGFR kinase domain. This approach can lead to high selectivity for mutant forms of EGFR over the wild-type (WT) enzyme, potentially reducing off-target toxicities.

This compound is a key exemplar of a mutant-selective allosteric EGFR inhibitor. Its chemical architecture is built around a central isoindolinone scaffold, which has proven to be a privileged structure for achieving potent and selective inhibition of drug-resistant EGFR mutants.

The Isoindolinone Core: A Scaffold for Allosteric Recognition and Beyond

The isoindolinone moiety of this compound is fundamental to its biological activity. It serves as the core structural element that orientates key substituents into the allosteric binding site of the EGFR kinase domain. This binding event induces a conformational change in the receptor, leading to the inhibition of its catalytic activity.

Crucially, the design of this compound incorporates a 1-(pyridin-2-yl)piperazine group at the 6-position of the isoindolinone core. This extension projects out of the deep allosteric pocket and into a solvent-exposed region.[1] This feature is of paramount importance as it provides a strategic attachment point for a linker, enabling the transformation of the inhibitor into a bifunctional molecule. This concept was successfully realized in the development of the PROTAC degrader DDC-01-163, where this compound is linked to a ligand for the E3 ubiquitin ligase cereblon (CRBN).[1] This highlights the dual significance of the isoindolinone core: it is both a potent allosteric inhibitor scaffold and a versatile platform for the design of targeted protein degraders.

Quantitative Analysis of this compound and Analogs

The potency of this compound and its derivatives has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of their activities.

Table 1: Biochemical Activity of this compound and Related Compounds against EGFRL858R/T790M

CompoundIC50 (nM) for EGFRL858R/T790M
This compound 1.1 [1]
JBJ-07-03819[1]
DDC-01-16345[1]
JBJ-07-200390[1]

Table 2: Cellular Activity of this compound in Ba/F3 Cells

Cell LineTreatmentEC50 (µM)
Ba/F3 EGFRL858R/T790MThis compound4.9[1]
Ba/F3 EGFRL858R/T790MThis compound + Cetuximab0.148[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are the protocols for the key assays used to characterize this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is used to determine the in vitro inhibitory activity of compounds against the EGFR kinase.

Materials:

  • Recombinant EGFRL858R/T790M enzyme

  • HTRF KinEASE™-TK kit (contains TK Substrate-biotin, streptavidin-XL665, and TK Antibody-Cryptate)

  • ATP (Adenosine triphosphate)

  • Assay Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄, 0.01% BSA, and 0.02% NaN₃

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired concentrations.

  • Add 2 µL of the diluted compound solution to the wells of a 384-well plate.

  • Add 4 µL of EGFRL858R/T790M enzyme solution (at a pre-determined optimal concentration) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of a solution containing ATP and TK Substrate-biotin (final concentrations are typically at the Km for ATP and a saturating concentration for the substrate).

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of HTRF detection buffer containing streptavidin-XL655 and TK Antibody-Cryptate.

  • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the percent inhibition. IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Ba/F3 Cell Proliferation Assay

This assay assesses the effect of the compounds on the proliferation of Ba/F3 cells engineered to be dependent on the activity of a specific EGFR mutant for their survival and growth.

Materials:

  • Ba/F3 cells stably expressing EGFRL858R/T790M

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Cetuximab (for combination studies)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 96-well opaque-walled plates

Procedure:

  • Seed Ba/F3-EGFRL858R/T790M cells in 96-well plates at a density of 5,000 cells per well in 90 µL of culture medium.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add 10 µL of the diluted compound solutions to the respective wells. For combination studies, add the second compound (e.g., Cetuximab) at a fixed concentration.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • The luminescence signal is proportional to the number of viable cells. EC50 values are calculated by normalizing the data to the DMSO-treated controls and fitting to a sigmoidal dose-response curve.

Visualizing the Significance of the Isoindolinone Core

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Allosteric Inhibition cluster_downstream Downstream Signaling EGFR Mutant EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR JBJ_07_149 This compound (Isoindolinone Core) JBJ_07_149->EGFR Binds to allosteric site Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR Signaling Pathway and Allosteric Inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay HTRF_start Recombinant EGFR L858R/T790M HTRF_inhibit Incubate with This compound HTRF_start->HTRF_inhibit HTRF_react Add ATP & Biotin-Substrate HTRF_inhibit->HTRF_react HTRF_detect Add HTRF Detection Reagents HTRF_react->HTRF_detect HTRF_read Measure HTRF Signal HTRF_detect->HTRF_read HTRF_result Determine IC50 HTRF_read->HTRF_result Cell_start Ba/F3 Cells with Mutant EGFR Cell_treat Treat with This compound Cell_start->Cell_treat Cell_incubate Incubate 72h Cell_treat->Cell_incubate Cell_viability Add CellTiter-Glo Cell_incubate->Cell_viability Cell_read Measure Luminescence Cell_viability->Cell_read Cell_result Determine EC50 Cell_read->Cell_result

Caption: Experimental Workflow for Characterizing this compound.

SAR_Logic cluster_core Core Scaffold cluster_features Key Structural Features cluster_applications Therapeutic Applications Isoindolinone Isoindolinone Core Allosteric_Binding Allosteric Pocket Binding Moiety Isoindolinone->Allosteric_Binding Provides framework for Solvent_Extension Solvent-Exposed Extension (Piperazine) Isoindolinone->Solvent_Extension Enables attachment of Allosteric_Inhibitor Potent Allosteric Inhibitor (this compound) Allosteric_Binding->Allosteric_Inhibitor Leads to PROTAC Targeted Protein Degrader (DDC-01-163) Solvent_Extension->PROTAC Enables development of

Caption: Structure-Activity Relationship Logic of the Isoindolinone Core.

Conclusion

The isoindolinone core of this compound represents a significant advancement in the design of allosteric EGFR inhibitors. Its ability to facilitate potent and selective inhibition of drug-resistant EGFR mutants underscores its importance as a privileged scaffold in medicinal chemistry. Furthermore, the strategic design of this compound, which incorporates a solvent-accessible vector, has paved the way for the development of innovative therapeutic modalities such as targeted protein degradation. This technical guide provides a foundational understanding of the significance of the isoindolinone core, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the ongoing quest for more effective treatments for EGFR-mutant NSCLC.

References

The Therapeutic Potential of JBJ-07-149: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBJ-07-149 is a potent and selective allosteric inhibitor of the epidermal growth factor receptor (EGFR) harboring the L858R/T790M mutations, a common mechanism of resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and its role as a foundational molecule for the development of targeted protein degraders.

Core Mechanism of Action

This compound functions as an allosteric inhibitor of the EGFR L858R/T790M mutant.[1][2] Unlike ATP-competitive inhibitors that bind to the kinase's active site, allosteric inhibitors bind to a distinct pocket on the enzyme, inducing a conformational change that leads to inhibition of its catalytic activity.[1] This alternative binding mode provides a therapeutic strategy to overcome resistance mutations that emerge within the ATP-binding site.[1] The primary signaling pathway influenced by this compound is the EGFR signaling cascade, which plays a critical role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers.

Signaling Pathway Diagram

EGFR_Signaling_Pathway EGF EGF EGFR EGFR (L858R/T790M) EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates JBJ This compound JBJ->EGFR Allosterically Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound from biochemical and cell-based assays.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound EGFR L858R/T790MBiochemical Kinase Assay1.1[1][3][4]
DDC-01-163 EGFR L858R/T790MBiochemical Kinase Assay45[1]

Table 1: Biochemical inhibitory activity of this compound and its derivative DDC-01-163 against the mutant EGFR kinase.

CompoundCell LineConditionEC50 (µM)Reference
This compound Ba/F3 (EGFR L858R/T790M)Single Agent4.9[1][3][4]
This compound Ba/F3 (EGFR L858R/T790M)In presence of Cetuximab0.148[1][3][4]
DDC-01-163 Ba/F3 (EGFR L858R/T790M)Single Agent0.096[2]
DDC-01-163 Ba/F3 (Wild-Type EGFR)Single Agent> 10[2]

Table 2: Anti-proliferative activity of this compound and DDC-01-163 in engineered Ba/F3 cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro EGFR Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the purified EGFR L858R/T790M mutant protein.

Materials:

  • Recombinant EGFR L858R/T790M enzyme

  • Kinase assay buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • ATP

  • Peptide substrate (e.g., Y12-Sox conjugated peptide)

  • This compound stock solution in DMSO

  • 384-well plates

  • Plate reader capable of detecting fluorescence or luminescence

Protocol:

  • Prepare serial dilutions of this compound in 50% DMSO.

  • Pre-incubate 5 µL of the EGFR L858R/T790M enzyme with 0.5 µL of the serially diluted this compound or DMSO control in a 384-well plate for 30 minutes at 27°C.[5]

  • Initiate the kinase reaction by adding 45 µL of a pre-mixed solution containing ATP and the peptide substrate to each well.[5]

  • Monitor the reaction kinetics by measuring the fluorescence signal (λex360/λem485) every 71 seconds for a period of 30-120 minutes using a plate reader.[5]

  • Determine the initial velocity of the reaction from the linear portion of the progress curves.

  • Plot the initial velocity against the inhibitor concentration and fit the data to a variable slope model to determine the IC50 value.

Ba/F3 Cell Proliferation Assay

This cell-based assay assesses the ability of this compound to inhibit the proliferation of Ba/F3 cells engineered to be dependent on the activity of EGFR L858R/T790M for their survival and growth.

Materials:

  • Ba/F3 cells stably expressing EGFR L858R/T790M

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Seed the Ba/F3 EGFR L858R/T790M cells in 96-well plates at a density of approximately 3,000 cells per well.

  • Allow the cells to adhere for 4 hours.

  • Treat the cells with a serial dilution of this compound or a DMSO vehicle control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well and mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of growth inhibition relative to the DMSO control and determine the EC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Kinase_Assay In Vitro Kinase Assay IC50 Determine IC50 Kinase_Assay->IC50 Cell_Culture Culture Ba/F3 (EGFR L858R/T790M) Treatment Treat with this compound Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay Treatment->Proliferation_Assay EC50 Determine EC50 Proliferation_Assay->EC50 Start Start Evaluation Start->Kinase_Assay Start->Cell_Culture

Caption: Workflow for the in vitro evaluation of this compound.

Role in PROTAC Development

This compound has served as the starting point for the development of a novel class of therapeutics known as Proteolysis Targeting Chimeras (PROTACs).[1][2] Specifically, it was used as the EGFR-binding ligand in the synthesis of DDC-01-163.[1][3][4] DDC-01-163 is a bifunctional molecule that links this compound to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), pomalidomide.[1] This design allows DDC-01-163 to recruit the CRBN E3 ligase to the mutant EGFR, leading to its ubiquitination and subsequent degradation by the proteasome.

This approach has shown enhanced potency in cellular assays compared to the parent inhibitor this compound, demonstrating the potential of targeted protein degradation to overcome drug resistance.[2]

PROTAC Development Workflow

PROTAC_Development cluster_synthesis Synthesis JBJ This compound (Allosteric Inhibitor) Linker Linker JBJ->Linker Pomalidomide Pomalidomide (E3 Ligase Ligand) Pomalidomide->Linker DDC DDC-01-163 (PROTAC Degrader) Linker->DDC

Caption: Logical relationship in the development of DDC-01-163 from this compound.

Conclusion

This compound is a significant research tool and a promising scaffold for the development of novel therapeutics targeting drug-resistant EGFR mutations. Its allosteric mechanism of action provides a distinct advantage in overcoming resistance mediated by mutations in the ATP-binding pocket. Furthermore, its successful incorporation into the PROTAC DDC-01-163 highlights the versatility of this chemical scaffold and underscores the potential of targeted protein degradation as a powerful strategy in oncology drug discovery. Further investigation into the in vivo efficacy and safety profile of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of JBJ-07-149, an Allosteric EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of JBJ-07-149, a potent and selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly effective against the drug-resistant L858R/T790M mutant. The following sections detail the biochemical and cell-based assays to characterize the inhibitory activity of this compound and its effects on EGFR signaling pathways.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, including non-small cell lung cancer (NSCLC). While several generations of ATP-competitive EGFR inhibitors have been developed, the emergence of resistance mutations, such as T790M, limits their long-term efficacy.

This compound is an allosteric inhibitor that binds to a site distinct from the ATP-binding pocket of EGFR. This mechanism allows it to be effective against mutants resistant to traditional tyrosine kinase inhibitors (TKIs). These protocols describe the in vitro methods to quantify the potency of this compound in both enzymatic and cellular contexts.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeTarget/Cell LineParameterValueReference
Biochemical AssayEGFR L858R/T790MIC₅₀1.1 nM[1][2][3]
Cell ProliferationBa/F3 (EGFR L858R/T790M)EC₅₀4.9 µM[1][2][3]
Cell ProliferationBa/F3 (EGFR L858R/T790M) + CetuximabEC₅₀0.148 µM[1][2][3]

IC₅₀: The half-maximal inhibitory concentration. EC₅₀: The half-maximal effective concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway targeted by this compound and the general experimental workflow for its in vitro characterization.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (L858R/T790M) RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation JBJ07149 This compound (Allosteric Inhibitor) JBJ07149->EGFR Inhibits Autophosphorylation

Caption: EGFR signaling and this compound inhibition.

Experimental_Workflow In Vitro Assay Workflow for this compound cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays HTRF_assay HTRF Kinase Assay (EGFR L858R/T790M) IC50_calc IC₅₀ Determination HTRF_assay->IC50_calc Cell_culture Culture Ba/F3 cells (EGFR L858R/T790M) Prolif_assay Cell Proliferation Assay (e.g., CellTiter-Glo) Cell_culture->Prolif_assay Western_blot Western Blot Analysis (p-EGFR, Total EGFR) Cell_culture->Western_blot EC50_calc EC₅₀ Determination Prolif_assay->EC50_calc Pathway_analysis Pathway Inhibition Analysis Western_blot->Pathway_analysis JBJ07149 This compound Compound JBJ07149->HTRF_assay Test Compound JBJ07149->Prolif_assay Test Compound JBJ07149->Western_blot Test Compound

Caption: General workflow for in vitro testing.

Experimental Protocols

Biochemical Kinase Inhibition Assay (HTRF)

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR L858R/T790M kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Recombinant human EGFR L858R/T790M enzyme

  • HTRF Kinase Assay Kit (e.g., from Cisbio or Revvity), including a biotinylated substrate peptide, an anti-phospho-tyrosine antibody labeled with a FRET donor (e.g., Europium cryptate), and streptavidin-XL665 (FRET acceptor)

  • Assay buffer (typically provided with the kit)

  • ATP solution

  • This compound stock solution in DMSO

  • Low-volume 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound series in the assay buffer to the desired final concentrations. Include a DMSO-only control (vehicle).

  • Enzyme and Substrate Preparation: Dilute the EGFR L858R/T790M enzyme and the biotinylated substrate peptide in the assay buffer to their final working concentrations, as recommended by the assay kit manufacturer.

  • Assay Reaction: a. To each well of a 384-well plate, add 2 µL of the diluted this compound or DMSO control. b. Add 4 µL of the enzyme/substrate mixture to each well. c. Initiate the kinase reaction by adding 4 µL of ATP solution (the final concentration should be at or near the Kₘ for ATP).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Detection: a. Stop the reaction and detect phosphorylation by adding 10 µL of the detection mixture (containing the anti-phospho-tyrosine antibody and streptavidin-XL665) to each well. b. Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation Assay

This protocol assesses the ability of this compound to inhibit the growth of Ba/F3 murine pro-B cells that are engineered to be dependent on the activity of mutant EGFR for their proliferation and survival.

Materials:

  • Ba/F3 cells stably expressing human EGFR L858R/T790M

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution in DMSO

  • Opaque-walled 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Harvest Ba/F3-EGFR L858R/T790M cells and seed them into 96-well plates at a density of 3,000-5,000 cells per well in 90 µL of culture medium.

  • Compound Addition: a. Prepare a serial dilution of this compound in culture medium from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.1%. b. Add 10 µL of the diluted compound or vehicle (medium with DMSO) to the appropriate wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the curve to determine the EC₅₀ value.

Western Blot Analysis of EGFR Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins in a relevant human cancer cell line.

Materials:

  • NCI-H1975 human lung cancer cells (harboring EGFR L858R/T790M)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST for phospho-antibodies; 5% non-fat milk in TBST for total protein antibodies)

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: a. Seed H1975 cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 2-24 hours).

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE: a. Normalize protein concentrations for all samples with lysis buffer. b. Add Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with the appropriate blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C, with gentle agitation. c. Wash the membrane three times with TBST. d. Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total EGFR and a loading control, the membrane can be stripped of the first set of antibodies and re-probed with antibodies against total EGFR and GAPDH/β-actin.

  • Data Analysis: Perform densitometry analysis on the protein bands. Normalize the phospho-EGFR signal to the total EGFR signal to determine the extent of inhibition.

References

Application Notes and Protocols for JBJ-07-149 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-07-149 is a potent and selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR) harboring the L858R/T790M mutations.[1][2][3] These mutations are commonly associated with acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This compound binds to a distinct allosteric site on the EGFR kinase domain, offering a promising therapeutic strategy to overcome this resistance. These application notes provide detailed protocols for utilizing this compound in fundamental cell-based assays to assess its biological activity and mechanism of action.

Mechanism of Action

This compound functions as an allosteric inhibitor of the EGFR L858R/T790M mutant. Unlike ATP-competitive inhibitors that bind to the kinase active site, allosteric inhibitors bind to a different site, inducing a conformational change that inactivates the enzyme. This mode of action can be particularly effective against resistance mutations that alter the ATP-binding pocket. The primary downstream signaling pathways affected by EGFR inhibition are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[4][5]

EGFR Signaling Pathway and Inhibition by this compound

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition EGFR EGFR (L858R/T790M) GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes JBJ_07_149 This compound JBJ_07_149->EGFR Inhibits Allosterically EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling cascade and the allosteric inhibition by this compound.

Data Presentation

The following table summarizes the reported in vitro and cell-based activities of this compound.

ParameterTarget/Cell LineValueReference
IC50 EGFR L858R/T790M (in vitro)1.1 nM[3]
EC50 Ba/F3 (EGFR L858R/T790M)4.9 µM[3]
EC50 Ba/F3 (EGFR L858R/T790M) + Cetuximab0.148 µM[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability of cancer cells harboring the EGFR L858R/T790M mutation, such as the NCI-H1975 cell line.

Materials:

  • NCI-H1975 cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed NCI-H1975 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC₅₀ value.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow Start Start Seed_Cells Seed NCI-H1975 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare this compound serial dilutions Incubate_24h->Prepare_Compound Treat_Cells Treat cells with This compound Prepare_Compound->Treat_Cells Incubate_72h Incubate 72h Treat_Cells->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilization Add solubilization solution Incubate_4h->Add_Solubilization Read_Absorbance Read absorbance at 570 nm Add_Solubilization->Read_Absorbance Analyze_Data Analyze data and determine EC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT Cell Viability Assay.

Western Blot Analysis of EGFR Phosphorylation

This protocol is to assess the inhibitory effect of this compound on EGFR autophosphorylation in Ba/F3 cells stably expressing the EGFR L858R/T790M mutant.

Materials:

  • Ba/F3 (EGFR L858R/T790M) cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Seeding: Seed Ba/F3 (EGFR L858R/T790M) cells in 6-well plates.

  • Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-EGFR 1:1000, anti-total EGFR 1:1000, anti-β-actin 1:5000) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody (1:10000) for 1 hour at room temperature.[7]

  • Detection: Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify band intensities to determine the inhibition of EGFR phosphorylation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.[8][9][10]

Materials:

  • NCI-H1975 cells

  • This compound

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis method (e.g., freeze-thaw cycles)

  • Western blot reagents (as described above)

Protocol:

  • Cell Treatment: Treat NCI-H1975 cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Cell Harvesting: Harvest cells and resuspend in PBS with protease inhibitors.

  • Heat Challenge: Aliquot cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells using a method such as three freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble EGFR by Western blot as described in the previous protocol.

  • Data Analysis: Plot the amount of soluble EGFR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA Experimental Workflow

CETSA_Workflow Start Start Treat_Cells Treat cells with This compound or vehicle Start->Treat_Cells Harvest_Cells Harvest and resuspend cells in PBS Treat_Cells->Harvest_Cells Heat_Challenge Heat challenge at various temperatures Harvest_Cells->Heat_Challenge Lyse_Cells Lyse cells (e.g., freeze-thaw) Heat_Challenge->Lyse_Cells Centrifuge Centrifuge to separate soluble fraction Lyse_Cells->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant Western_Blot Analyze soluble EGFR by Western Blot Collect_Supernatant->Western_Blot Analyze_Data Analyze melting curves to confirm engagement Western_Blot->Analyze_Data End End Analyze_Data->End

Caption: General workflow of a Cellular Thermal Shift Assay experiment.

Conclusion

These application notes provide a framework for the cellular characterization of the allosteric EGFR inhibitor this compound. The detailed protocols for cell viability, Western blot analysis, and Cellular Thermal Shift Assay will enable researchers to effectively evaluate its potency, mechanism of action, and target engagement in relevant cancer cell models. Adherence to these protocols will facilitate the generation of robust and reproducible data, contributing to the further development of this and other novel anti-cancer therapeutics.

References

Application Notes and Protocols for Inducing EGFR Degradation with the JBJ-07-149-Based PROTAC, DDC-01-163

Author: BenchChem Technical Support Team. Date: December 2025

Topic: JBJ-07-149 for Inducing EGFR Degradation via PROTACs Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, particularly in non-small cell lung cancer (NSCLC), where activating and resistance mutations drive tumor progression. While small molecule inhibitors have shown clinical efficacy, the emergence of resistance necessitates novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach that induces the degradation of target proteins rather than merely inhibiting them.

This document provides detailed information on DDC-01-163 , a mutant-selective, allosteric PROTAC designed to induce the degradation of EGFR. DDC-01-163 utilizes This compound as its EGFR-binding moiety (warhead). This compound is an allosteric inhibitor that selectively binds to mutant EGFR, such as the L858R/T790M double mutant.[1] By linking this compound to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, DDC-01-163 effectively hijacks the cell's ubiquitin-proteasome system to tag mutant EGFR for destruction.[1]

These notes offer a summary of the available quantitative data and detailed protocols for key experiments to evaluate the efficacy of DDC-01-163 in a research setting.

Mechanism of Action

DDC-01-163 is a heterobifunctional molecule that simultaneously binds to mutant EGFR via its this compound warhead and to the CRBN E3 ubiquitin ligase via its pomalidomide-based ligand. This binding induces the formation of a ternary complex (EGFR-DDC-01-163-CRBN).[1] The proximity of the E3 ligase to the EGFR protein within this complex facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the EGFR surface. The resulting polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome.[1] This event-driven mechanism allows for the catalytic degradation of multiple EGFR molecules by a single PROTAC molecule.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 EGFR Mutant EGFR (Target Protein) TC Ternary Complex (EGFR-PROTAC-CRBN) EGFR->TC Binds PROTAC DDC-01-163 (PROTAC) PROTAC->TC Binds CRBN CRBN E3 Ligase CRBN->TC Binds Ub Ubiquitin Ub->TC Polyubiquitination Proteasome 26S Proteasome Fragments Degraded Peptides Proteasome->Fragments Degradation TC->Proteasome Target Recognition

Mechanism of action for the DDC-01-163 PROTAC.

Data Presentation

The following tables summarize the quantitative data for the EGFR inhibitor this compound and the corresponding PROTAC degrader DDC-01-163.

Table 1: Biochemical and Cellular Inhibitory Activity

CompoundTargetAssay TypeIC50 / EC50 (nM)Cell LineNotesReference
This compound EGFR L858R/T790MBiochemical1.1-Allosteric inhibitor used as the warhead for DDC-01-163.[1]
DDC-01-163 EGFR L858R/T790MBiochemical45-PROTAC degrader.[1][2][3]
DDC-01-163 EGFR L858R/T790MCell Proliferation96Ba/F3Selectively inhibits proliferation of mutant EGFR cells.[2][2]

Table 2: EGFR Degradation Efficiency of DDC-01-163

Cell LineEGFR MutationConcentration (µM)Time (hours)Degradation (%)NotesReference
Ba/F3L858R/T790M0.124~59-62Maximal degradation observed at 24 hours.[1]
Ba/F3L858R/T790M/C797S0.124~74Effective against osimertinib-resistant mutations.[1]
Ba/F3L858R/T790M/L718Q0.124~71Effective against osimertinib-resistant mutations.[1]

Note: Specific dose-response DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for DDC-01-163 are not explicitly detailed in the cited literature but can be determined using the protocols provided below. A "hook effect," where degradation efficiency decreases at higher concentrations (e.g., 1 µM), has been observed for DDC-01-163, which is a common phenomenon for PROTACs.[1]

Experimental Protocols

The following diagram outlines a typical workflow for evaluating an EGFR-degrading PROTAC like DDC-01-163.

Experimental_Workflow cluster_assays 3. Cellular Assays start Start culture 1. Cell Culture (e.g., Ba/F3 EGFR L858R/T790M) start->culture treat 2. Compound Treatment (Dose-response & Time-course) culture->treat harvest_lysis Harvest & Lyse Cells treat->harvest_lysis viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability western 4. Western Blot Analysis (p-EGFR, Total EGFR, Loading Control) harvest_lysis->western analysis 5. Data Analysis (IC50, DC50, Dmax) viability->analysis western->analysis end End analysis->end

Experimental workflow for evaluating DDC-01-163.
Protocol 1: Western Blot Analysis of EGFR Degradation

This protocol describes how to measure the reduction in total EGFR protein levels following treatment with DDC-01-163.

1. Cell Culture and Treatment: a. Seed Ba/F3 cells stably expressing EGFR L858R/T790M (or other relevant cell lines like H1975) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Culture cells overnight in appropriate media (e.g., RPMI-1640 with 10% FBS). For Ba/F3 cells, IL-3 is typically withdrawn to make proliferation dependent on EGFR signaling.[4] c. Prepare serial dilutions of DDC-01-163 in culture medium. For a dose-response experiment, typical concentrations might range from 0.1 nM to 10 µM. Include a DMSO-only vehicle control. d. Treat the cells with the different concentrations of DDC-01-163 for a specified time (e.g., 6, 24, or 48 hours).[1][5]

2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant to a new pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE and Western Blotting: a. Add 4X Laemmli sample buffer to each lysate to a final 1X concentration and boil at 95°C for 5 minutes. b. Load 20-30 µg of total protein per lane onto an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder. c. Run the gel at 120V until the dye front reaches the bottom. d. Transfer the proteins to a PVDF membrane at 100V for 90 minutes in a cold room or on ice. e. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. f. Incubate the membrane overnight at 4°C with a primary antibody against total EGFR (diluted in blocking buffer). g. Wash the membrane 3 times for 10 minutes each with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane 3 times for 10 minutes each with TBST. j. Apply an ECL (enhanced chemiluminescence) substrate and visualize the bands using a chemiluminescence imaging system.

5. Data Analysis: a. To ensure accurate quantification, strip the membrane and re-probe for a loading control protein (e.g., GAPDH or β-tubulin). b. Quantify the band intensities using densitometry software (e.g., ImageJ). c. Normalize the total EGFR band intensity to the loading control for each sample. d. Calculate the percentage of EGFR remaining relative to the DMSO control. e. Plot the percentage of EGFR remaining against the log of the DDC-01-163 concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay

This protocol (based on the MTT assay) measures the effect of DDC-01-163-induced EGFR degradation on the proliferation and viability of cancer cells.

1. Cell Seeding: a. Seed Ba/F3-EGFR L858R/T790M cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[4] b. Include wells with medium only for background control. c. Incubate the plate overnight at 37°C and 5% CO2.

2. Compound Treatment: a. Prepare a 2X serial dilution series of DDC-01-163 in culture medium. b. Add 100 µL of the 2X compound dilutions to the appropriate wells to achieve a final 1X concentration. Include DMSO vehicle controls. c. Incubate the plate for 72 hours at 37°C and 5% CO2.

3. MTT Reagent Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 20 µL of the MTT solution to each well. c. Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

4. Solubilization and Measurement: a. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. b. Mix thoroughly by gentle pipetting to dissolve the formazan crystals. c. Incubate overnight at 37°C or for a few hours with gentle shaking. d. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Subtract the background absorbance (medium-only wells) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the DMSO control (set to 100%). c. Plot the percentage of viability against the log of the DDC-01-163 concentration and fit a sigmoidal dose-response curve to determine the IC50/EC50 value.[4]

References

Application Notes: JBJ-07-149 Protocol for Ba/F3 Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The JBJ-07-149 compound is an allosteric inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) with specific mutations, notably the L858R/T790M double mutant, which is a common mechanism of resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). The murine pro-B cell line, Ba/F3, is dependent on interleukin-3 (IL-3) for proliferation and survival. However, when transfected to express an oncogenic kinase such as the EGFR L858R/T790M mutant, these cells become IL-3 independent, relying on the constitutive activity of the mutant EGFR for growth. This cellular model provides a robust system for evaluating the efficacy of EGFR inhibitors.

This document provides a detailed protocol for assessing the anti-proliferative activity of this compound in Ba/F3 cells stably expressing the EGFR L858R/T790M mutant.

Data Presentation

The inhibitory activity of this compound on the proliferation of Ba/F3-EGFR-L858R/T790M cells is summarized in the table below. The data demonstrates the potency of this compound as a single agent and in combination with Cetuximab, an antibody that blocks EGFR dimerization.

Cell LineCompoundTreatment ConditionIC50 (µM)Reference
Ba/F3This compoundSingle agent4.9[1]
Ba/F3This compoundIn the presence of Cetuximab0.148[1]

Experimental Protocols

Cell Line Maintenance

Cell Line: Ba/F3 cells stably expressing human EGFR L858R/T790M.

Culture Medium:

  • RPMI-1640 medium

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

Note: As these cells are transformed to be IL-3 independent, IL-3 supplementation is not required for routine culture.

Culture Conditions:

  • Maintain cells in suspension culture in T-25 or T-75 flasks.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Ba/F3 Cell Proliferation Assay Protocol

This protocol utilizes a luminescence-based cell viability assay (e.g., CellTiter-Glo®) to quantify cell proliferation.

Materials:

  • Ba/F3-EGFR-L858R/T790M cells

  • Culture Medium (as described above)

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Opaque-walled 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing Ba/F3-EGFR-L858R/T790M cells and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

    • Resuspend the cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (5,000 cells/well).

    • Include wells with medium only for background luminescence measurement.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and does not exceed 0.5%.

    • Add 100 µL of the diluted compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Cell Viability Measurement (CellTiter-Glo®):

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from medium-only wells) from all experimental readings.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture Ba/F3-EGFR-L858R/T790M Cells cell_seeding Seed Cells into 96-well Plate cell_culture->cell_seeding treatment Add Compound to Cells cell_seeding->treatment compound_prep Prepare this compound Serial Dilutions compound_prep->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Perform CellTiter-Glo Assay incubation->viability_assay read_luminescence Measure Luminescence viability_assay->read_luminescence data_analysis Calculate IC50 read_luminescence->data_analysis

Caption: Experimental workflow for the Ba/F3 cell proliferation assay with this compound.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (L858R/T790M) GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation JBJ_149 This compound JBJ_149->EGFR Allosteric Inhibition

Caption: this compound inhibits the downstream signaling of mutant EGFR.

References

Application Notes and Protocols for JBJ-07-149 in Homogeneous Time Resolved Fluorescence (HTRF) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-07-149 is a potent and selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR) harboring the L858R/T790M mutations.[1][2] These mutations are clinically significant in non-small cell lung cancer (NSCLC) as they confer resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). Unlike traditional ATP-competitive inhibitors, allosteric inhibitors like this compound bind to a site distinct from the ATP-binding pocket, offering a promising therapeutic strategy to overcome acquired resistance.

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive assay technology widely used in drug discovery for its high throughput, low background, and homogeneous (no-wash) format.[3][4][5] This application note provides detailed protocols for utilizing HTRF technology to characterize the inhibitory activity of this compound on the EGFR L858R/T790M mutant, both in biochemical and cellular contexts.

Principle of HTRF in Kinase Assays

HTRF assays for kinase activity, such as EGFR, typically employ a sandwich immunoassay format. The assay measures the phosphorylation of a substrate by the kinase. A donor fluorophore (e.g., Europium cryptate) is conjugated to an antibody that recognizes the phosphorylated substrate, and an acceptor fluorophore (e.g., XL665) is conjugated to an antibody that recognizes the total substrate. When the substrate is phosphorylated by the kinase, the donor and acceptor fluorophores are brought into close proximity, resulting in Fluorescence Resonance Energy Transfer (FRET). The specific HTRF signal is proportional to the amount of phosphorylated substrate.

Signaling Pathway of EGFR and the Role of Allosteric Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6] In cancer, mutations in EGFR can lead to its constitutive activation. Allosteric inhibitors, such as this compound, bind to a pocket remote from the ATP-binding site, inducing a conformational change that inactivates the kinase, thereby inhibiting downstream signaling.

EGFR Signaling and Inhibition

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation JBJ07149 This compound (Allosteric) JBJ07149->EGFR Inhibits TKI ATP-competitive TKI TKI->EGFR Inhibits

Caption: EGFR signaling pathway and points of inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound on the EGFR L858R/T790M mutant as determined by HTRF assays.

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundEGFR L858R/T790MBiochemical HTRF1.1[1]

Experimental Protocols

Biochemical HTRF Assay for this compound IC50 Determination

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against the purified EGFR L858R/T790M kinase domain.

Materials:

  • Recombinant human EGFR L858R/T790M (e.g., from SignalChem)

  • HTRF KinEASE™-TK kit (Cisbio) containing:

    • TK Substrate-biotin

    • Europium-labeled anti-phosphotyrosine antibody (anti-pY-Eu3+ cryptate)

    • Streptavidin-XL665

  • This compound

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Experimental Workflow:

Biochemical HTRF Workflow

Biochemical_HTRF_Workflow start Start dispense_jbj Dispense serial dilutions of this compound to plate start->dispense_jbj add_enzyme Add EGFR L858R/T790M enzyme solution dispense_jbj->add_enzyme incubate1 Incubate for 15-30 min at room temperature add_enzyme->incubate1 add_atp_substrate Add ATP and TK Substrate-biotin solution incubate1->add_atp_substrate incubate2 Incubate for 60 min at room temperature add_atp_substrate->incubate2 add_detection Add HTRF detection reagents (anti-pY-Eu3+ and SA-XL665) incubate2->add_detection incubate3 Incubate for 60 min at room temperature add_detection->incubate3 read_plate Read plate on HTRF reader (620 nm and 665 nm) incubate3->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for biochemical HTRF kinase assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation: Add 2 µL of the diluted this compound to the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add 4 µL of EGFR L858R/T790M in assay buffer to each well. The final enzyme concentration should be optimized for a robust signal window.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction: Add 4 µL of a mixture of ATP and TK Substrate-biotin in assay buffer to each well to initiate the reaction. The final concentrations of ATP and substrate should be at or near their respective Km values.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of HTRF detection reagent mix (anti-pY-Eu3+ cryptate and Streptavidin-XL665) in detection buffer to stop the reaction and initiate the detection process.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

Data Analysis:

  • Calculate the HTRF ratio for each well: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)).

  • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular HTRF Assay for EGFR Phosphorylation

This protocol describes a method to measure the effect of this compound on the phosphorylation of EGFR in a cellular context.

Materials:

  • Cell line expressing EGFR L858R/T790M (e.g., NCI-H1975)

  • Cell culture medium and supplements

  • This compound

  • EGF

  • HTRF Phospho-EGFR (Tyr1068) and Total-EGFR cellular assay kits (Cisbio)

  • Lysis buffer

  • 96-well or 384-well cell culture plates

  • HTRF-compatible plate reader

Experimental Workflow:

Cellular HTRF Workflow

Cellular_HTRF_Workflow start Start seed_cells Seed cells in a multi-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight serum_starve Serum-starve cells incubate_overnight->serum_starve add_jbj Add serial dilutions of This compound serum_starve->add_jbj incubate_jbj Incubate for 1-2 hours add_jbj->incubate_jbj stimulate_egf Stimulate with EGF incubate_jbj->stimulate_egf lyse_cells Lyse cells stimulate_egf->lyse_cells transfer_lysate Transfer lysate to detection plate lyse_cells->transfer_lysate add_detection_reagents Add HTRF detection reagents (Phospho-EGFR and Total-EGFR) transfer_lysate->add_detection_reagents incubate_detection Incubate overnight at 4°C add_detection_reagents->incubate_detection read_plate Read plate on HTRF reader incubate_detection->read_plate analyze_data Analyze data and normalize phospho to total signal read_plate->analyze_data end End analyze_data->end

Caption: Workflow for cellular HTRF phospho-protein assay.

Procedure:

  • Cell Seeding: Seed NCI-H1975 cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the culture medium with a serum-free medium and incubate for 4-6 hours to reduce basal EGFR phosphorylation.

  • Inhibitor Treatment: Add serial dilutions of this compound to the cells and incubate for 1-2 hours at 37°C.

  • EGF Stimulation: Stimulate the cells with EGF at a final concentration of 100 ng/mL for 10 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis: Aspirate the medium and add lysis buffer containing a protease and phosphatase inhibitor cocktail. Incubate for 30 minutes at room temperature with gentle shaking.

  • Lysate Transfer: Transfer the cell lysates to a 384-well low-volume white plate.

  • Detection: Add the HTRF Phospho-EGFR and Total-EGFR detection reagents to separate wells for each lysate sample.

  • Incubation: Incubate the plate overnight at 4°C.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

Data Analysis:

  • Calculate the HTRF ratio for both the phospho-EGFR and total-EGFR assays.

  • Normalize the phospho-EGFR signal to the total-EGFR signal to account for variations in cell number.

  • Plot the normalized phospho-EGFR signal against the logarithm of the this compound concentration to determine the cellular IC50.

Conclusion

The HTRF assay platform provides a sensitive and efficient method for characterizing the inhibitory activity of this compound against the drug-resistant EGFR L858R/T790M mutant. The detailed biochemical and cellular protocols provided in this application note can be readily implemented to assess the potency of this compound and similar allosteric inhibitors, thereby facilitating the drug discovery and development process for novel cancer therapeutics.

References

Application Notes and Protocols for Studying JBJ-07-149 in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-07-149 is an allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR) with high potency for the drug-resistant L858R/T790M double mutant.[1][2][3] Unlike traditional ATP-competitive inhibitors, allosteric inhibitors bind to a site distinct from the ATP-binding pocket, offering a promising strategy to overcome acquired resistance in non-small cell lung cancer (NSCLC).[4] Preclinical data indicates that this compound has an in vitro IC50 of 1.1 nM against EGFR L858R/T790M.[2][3][5][6] While its single-agent anti-proliferative activity can be modest, its efficacy is significantly enhanced in combination with cetuximab.[2][3] These application notes provide a detailed experimental design to comprehensively evaluate the cellular effects of this compound in a panel of lung cancer cell lines, aiming to elucidate its mechanism of action and therapeutic potential.

Recommended Lung Cancer Cell Line Panel

To effectively study the spectrum of activity of this compound, a well-characterized panel of lung cancer cell lines with diverse EGFR mutation profiles is recommended.

Cell LineEGFR Mutation StatusRationale
NCI-H1975 L858R/T790MPrimary target; expresses the double mutation for which this compound has high affinity.[7][8][9][10][11]
PC-9 Exon 19 DeletionRepresents a common activating mutation sensitive to first-generation EGFR TKIs.[12]
HCC827 Exon 19 DeletionAnother cell line with an activating EGFR mutation.[10]
A549 Wild-Type EGFR, KRAS MutantServes as a negative control to assess off-target effects.[13][14]
Ba/F3 Parental (IL-3 dependent)A murine pro-B cell line that can be engineered to express specific human EGFR mutations (e.g., L858R, L858R/T790M, L858R/T790M/C797S) to study the specific effects of this compound on these mutations in an isogenic background.[15][16][17][18][19]

Experimental Protocols

Cell Viability Assay (MTS/MTT)

This assay determines the effect of this compound on the proliferation and viability of lung cancer cell lines.

Materials:

  • Selected lung cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution)[20]

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[21]

  • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[20]

  • If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.[20][21]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation:

Cell LineEGFR MutationThis compound IC50 (µM)
NCI-H1975L858R/T790M
PC-9Exon 19 Del
HCC827Exon 19 Del
A549WT
Ba/F3-EGFR L858R/T790ML858R/T790M
Ba/F3-EGFR WTWT
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

  • Selected lung cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at IC50 and 2x IC50 concentrations for 48 hours.

  • Harvest both adherent and floating cells and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[22]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[22]

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Data Presentation:

TreatmentCell Line% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
VehicleNCI-H1975
This compound (IC50)NCI-H1975
This compound (2x IC50)NCI-H1975
......
Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on cell cycle progression.

Materials:

  • Selected lung cancer cell lines

  • Complete culture medium

  • This compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (with RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at IC50 concentration for 24 and 48 hours.

  • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[23][24]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.[25]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry, measuring the DNA content.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

TreatmentTime (h)Cell Line% G0/G1 Phase% S Phase% G2/M Phase
Vehicle24NCI-H1975
This compound (IC50)24NCI-H1975
Vehicle48NCI-H1975
This compound (IC50)48NCI-H1975
.........
Western Blot Analysis of EGFR Signaling Pathway

This assay assesses the impact of this compound on the phosphorylation status of EGFR and its key downstream signaling proteins.

Materials:

  • Selected lung cancer cell lines

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (p-EGFR, total EGFR, p-Akt, total Akt, p-ERK1/2, total ERK1/2, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for 2-4 hours.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.[26]

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[26]

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate.[26][27]

  • Quantify band intensities using densitometry software.

Data Presentation:

Treatmentp-EGFR/Total EGFRp-Akt/Total Aktp-ERK/Total ERK
Vehicle
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras JBJ_07_149 This compound JBJ_07_149->EGFR Allosterically Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the point of allosteric inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_pathway_analysis Pathway Analysis cluster_data_analysis Data Analysis & Interpretation start Select & Culture Lung Cancer Cell Lines treat Treat with this compound (Dose & Time Course) start->treat viability Cell Viability Assay (MTS/MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western_blot Western Blot (p-EGFR, p-Akt, p-ERK) treat->western_blot analysis Determine IC50 Quantify Apoptosis & Cell Cycle Arrest Analyze Protein Phosphorylation viability->analysis apoptosis->analysis cell_cycle->analysis western_blot->analysis

Caption: Experimental workflow for the cellular characterization of this compound.

References

Application Notes and Protocols for JBJ-07-149 Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-07-149 is an allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating high potency against the double mutant EGFRL858R/T790M.[1][2][3] This mutation is a common mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This compound has also served as a chemical scaffold for the development of proteolysis-targeting chimeras (PROTACs), such as DDC-01-163, which are designed to induce the degradation of the EGFR protein.[1]

These application notes provide a summary of the known characteristics of this compound and a generalized protocol for its evaluation in xenograft models. It is important to note that as of the latest available data, specific in vivo administration protocols and efficacy data for this compound in xenograft models have not been published. The following protocols are therefore based on general procedures for evaluating novel EGFR inhibitors in preclinical mouse models and should be adapted accordingly.

Mechanism of Action

This compound functions as a mutant-selective allosteric inhibitor of EGFR. Unlike ATP-competitive inhibitors that bind to the kinase domain's active site, allosteric inhibitors bind to a different site on the protein, inducing a conformational change that inactivates the receptor. This mechanism allows for selectivity against certain mutant forms of EGFR over the wild-type receptor, potentially leading to a wider therapeutic window and reduced toxicity. In vitro studies have shown that this compound potently inhibits the catalytic activity of EGFR L858R/T790M.[1]

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGFR Signaling Pathway Ligand EGF Ligand EGFR EGFR (L858R/T790M) Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates JBJ_07_149 This compound (Allosteric Inhibitor) JBJ_07_149->EGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Allosteric inhibition of mutant EGFR by this compound blocks downstream signaling.

Quantitative Data Summary

While in vivo data for this compound is not available, the following table summarizes its in vitro activity.

CompoundTargetAssayIC50 / EC50Notes
This compoundEGFR L858R/T790MBiochemical AssayIC50 = 1.1 nMPotent inhibition of enzymatic activity.[1]
This compoundBa/F3 Cells (L858R/T790M)Cell ProliferationEC50 = 4.9 µMIneffective as a single agent.[1]
This compound + CetuximabBa/F3 Cells (L858R/T790M)Cell ProliferationEC50 = 0.148 µMAnti-proliferative activity is present with the addition of Cetuximab.[1]

Experimental Protocols

The following are generalized protocols for the evaluation of a novel EGFR inhibitor like this compound in a xenograft model. Note: Dose, vehicle, and schedule for this compound must be determined empirically through preliminary dose-finding and maximum tolerated dose (MTD) studies.

Cell Line-Derived Xenograft (CDX) Model Protocol
  • Cell Culture:

    • Culture human NSCLC cells harboring the EGFR L858R/T790M mutation (e.g., NCI-H1975) in appropriate media (e.g., RPMI-1640 with 10% fetal bovine serum) at 37°C in a humidified atmosphere of 5% CO2.

    • Routinely test cells for mycoplasma contamination.

  • Animal Model:

    • Use immunodeficient mice (e.g., 6-8 week old female athymic nude or NOD-SCID mice).

    • Allow mice to acclimatize for at least one week before any procedures.

  • Tumor Implantation:

    • Harvest cultured cells during their logarithmic growth phase.

    • Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation and Administration (To be optimized for this compound):

    • Vehicle Selection: A common vehicle for oral administration of small molecule inhibitors is a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. The solubility and stability of this compound in various vehicles must be tested.

    • Dosing: Based on MTD studies, a starting dose might be extrapolated from in vitro EC50 values, though this is often not directly translatable. For a related allosteric inhibitor, JBJ-04-125-02, doses of 50-100 mg/kg have been used.[4]

    • Administration: Administer this compound or vehicle control via a suitable route (e.g., oral gavage) at a determined frequency (e.g., once or twice daily).

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times weekly.

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • The study may be concluded when tumors in the control group reach a predetermined size, or after a fixed duration.

  • Pharmacodynamic and Pharmacokinetic Analysis (Optional):

    • At the end of the study, collect tumor and blood samples at specified time points after the final dose.

    • Tumor tissue can be analyzed by western blot or immunohistochemistry for EGFR phosphorylation and downstream signaling markers (p-AKT, p-ERK).

    • Blood plasma can be analyzed to determine the pharmacokinetic profile of this compound.

Xenograft Study Workflow

Xenograft_Workflow Xenograft Efficacy Study Workflow Cell_Culture 1. Cell Culture (e.g., NCI-H1975) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to 150-200 mm³ Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment_Vehicle Vehicle Control Group Randomization->Treatment_Vehicle Treatment_JBJ This compound Group Randomization->Treatment_JBJ Monitoring 5. Dosing & Monitoring (Tumor Volume, Body Weight) Treatment_Vehicle->Monitoring Treatment_JBJ->Monitoring Endpoint 6. Study Endpoint Monitoring->Endpoint Analysis 7. Data Analysis (TGI, PK/PD) Endpoint->Analysis

Caption: A generalized workflow for assessing this compound efficacy in a CDX model.

Conclusion

This compound is a potent in vitro allosteric inhibitor of mutant EGFR. While it represents a valuable tool for cancer research and a promising scaffold for the development of novel therapeutics, its in vivo efficacy as a standalone agent requires thorough investigation. The provided protocols offer a general framework for researchers to design and conduct such preclinical studies, which will be critical in elucidating the therapeutic potential of this compound. Researchers should prioritize conducting preliminary studies to establish a suitable formulation, dosing regimen, and safety profile before embarking on large-scale efficacy experiments.

References

proper storage and handling of JBJ-07-149 compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-07-149 is a potent and selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR) harboring the L858R/T790M mutations.[1] This compound serves as a critical research tool for investigating EGFR-driven cancers, particularly those resistant to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). This compound has also been utilized as a chemical probe and a precursor for the development of proteolysis-targeting chimeras (PROTACs), such as DDC-01-163, which induce the degradation of mutant EGFR.[2] These application notes provide detailed protocols for the proper storage, handling, and experimental use of this compound.

Compound Specifications

PropertyValue
IUPAC Name 2-(2,6-dioxo-piperidin-3-yl)-4-(4-(4-(2-(2-(2-((6-(4-((2R,5S)-2,5-diphenyl-morpholino)methyl)pyridin-2-yl)amino)-pyrimidin-4-yl)amino)ethoxy)ethoxy)ethoxy)phenyl)-isoindoline-1,3-dione
Molecular Formula C₂₈H₂₆N₆O₂S
Molecular Weight 510.61 g/mol
CAS Number 2140807-58-3
Appearance Solid

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its stability and activity.

ConditionDuration
Powder at -20°C 2 years
In DMSO at 4°C 2 weeks
In DMSO at -80°C 6 months

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling this compound.

  • Aseptic Technique: Use sterile techniques when preparing solutions for cell-based assays to prevent contamination.

  • Solution Preparation: For a 10 mM stock solution, dissolve 5.11 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. Prepare aliquots to avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor that targets the kinase domain of EGFR with L858R and T790M mutations. The T790M mutation, in particular, confers resistance to many ATP-competitive EGFR inhibitors. By binding to an allosteric site, this compound inhibits the kinase activity of the mutant receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The primary signaling cascades affected are the PI3K/Akt/mTOR and MAPK pathways.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (L858R/T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Expression (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation JBJ This compound JBJ->EGFR Inhibits

Caption: this compound inhibits mutant EGFR signaling.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of recombinant EGFR (L858R/T790M) by measuring the amount of ADP produced.

Materials:

  • Recombinant human EGFR (L858R/T790M) enzyme

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly-Glu-Tyr (4:1) substrate

  • 384-well white assay plates

Protocol:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in kinase buffer.

    • Prepare a solution of ATP and substrate in kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the this compound dilution or vehicle (DMSO) to the wells of the assay plate.

    • Add 2.5 µL of the EGFR enzyme solution.

    • Initiate the reaction by adding 5 µL of the ATP/substrate solution.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate IC₅₀ values by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare this compound dilutions B Add this compound and EGFR enzyme to plate A->B C Initiate reaction with ATP/substrate B->C D Incubate for 60 min at 30°C C->D E Add ADP-Glo™ Reagent D->E F Incubate for 40 min at RT E->F G Add Kinase Detection Reagent F->G H Incubate for 30 min at RT G->H I Measure luminescence H->I J Calculate IC50 I->J

Caption: In vitro EGFR kinase assay workflow.
Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of Ba/F3 cells engineered to express mutant EGFR.

Materials:

  • Ba/F3 cells expressing EGFR (L858R/T790M)

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear flat-bottom plates

Protocol:

  • Cell Seeding:

    • Seed Ba/F3-EGFR(L858R/T790M) cells at a density of 5,000 cells/well in 100 µL of culture medium in a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add 100 µL of the this compound dilution or vehicle (DMSO) to the respective wells.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Data Acquisition:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate EC₅₀ values by fitting the data to a dose-response curve.

Western Blot Analysis of EGFR Phosphorylation

This protocol details the analysis of EGFR phosphorylation in NCI-H1975 cells, which endogenously express EGFR with the L858R/T790M mutations.

Materials:

  • NCI-H1975 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Treatment and Lysis:

    • Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle (DMSO) for 24 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification and Sample Preparation:

    • Determine protein concentration using the BCA assay.

    • Prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to the loading control (β-actin).

Synthesis of DDC-01-163 (PROTAC Degrader)

This compound can be used as a ligand to synthesize the PROTAC degrader DDC-01-163. This involves linking this compound to a ligand for an E3 ubiquitin ligase, such as pomalidomide (B1683931) for Cereblon (CRBN), via a chemical linker.[2] The synthesis generally involves a multi-step chemical process to conjugate the two ligands with an appropriate linker.

PROTAC_Synthesis JBJ This compound (EGFR Ligand) DDC DDC-01-163 (PROTAC) JBJ->DDC Linker Linker Linker->DDC Pomalidomide Pomalidomide (CRBN Ligand) Pomalidomide->DDC

Caption: Synthesis of DDC-01-163 PROTAC.

Quantitative Data Summary

AssayCell Line/EnzymeParameterValue
In Vitro Kinase AssayRecombinant EGFR (L858R/T790M)IC₅₀1.1 nM[1]
Cell Proliferation AssayBa/F3-EGFR(L858R/T790M)EC₅₀4.9 µM[1]
Cell Proliferation Assay (with Cetuximab)Ba/F3-EGFR(L858R/T790M)EC₅₀0.148 µM[1]

Troubleshooting

IssuePossible CauseSolution
Low signal in Western blot Insufficient protein loading, poor antibody quality, or inefficient transfer.Increase protein amount, use a fresh antibody dilution, optimize transfer conditions.
High variability in cell proliferation assay Uneven cell seeding, edge effects in the plate, or compound precipitation.Ensure a single-cell suspension for seeding, avoid using outer wells, check compound solubility.
IC₅₀/EC₅₀ values differ from literature Different experimental conditions (e.g., cell passage number, serum concentration, incubation time).Standardize all experimental parameters and ensure they match the cited literature as closely as possible.

For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for JBJ-07-149 in Studying Allosteric Modulation of Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-07-149 is a potent and selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, specifically targeting the drug-resistant L858R/T790M mutant. Unlike traditional ATP-competitive inhibitors, this compound binds to a distinct allosteric site on the kinase domain, offering a promising strategy to overcome acquired resistance in cancer therapy. These application notes provide detailed protocols for utilizing this compound as a tool to study allosteric modulation of kinases, with a focus on biochemical and cell-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity.

Table 1: In Vitro Biochemical Potency

Target KinaseAssay FormatIC50 (nM)Reference
EGFR L858R/T790MHTRF Kinase Assay1.1[1]

Table 2: Cellular Activity

Cell LineAssay FormatConditionEC50 (µM)Reference
Ba/F3 expressing EGFR L858R/T790MCell ProliferationSingle Agent4.9[1]
Ba/F3 expressing EGFR L858R/T790MCell ProliferationIn combination with Cetuximab0.148[1]

Mechanism of Action: Allosteric Inhibition of EGFR

This compound functions by binding to a pocket on the EGFR kinase domain that is distinct from the ATP-binding site. This allosteric binding event induces a conformational change in the kinase, locking it in an inactive state. This mechanism is particularly effective against the T790M "gatekeeper" mutation, which confers resistance to many ATP-competitive inhibitors by increasing the kinase's affinity for ATP.

EGFR_Allosteric_Inhibition cluster_membrane Cell Membrane EGFR_inactive Inactive EGFR Monomer EGFR_dimer Active EGFR Dimer EGFR_inactive->EGFR_dimer Dimerization & Activation EGFR_dimer->EGFR_inactive Inactivation Phospho_Substrate Phosphorylated Substrate EGFR_dimer->Phospho_Substrate Phosphorylation Downstream_Signaling Downstream Signaling EGFR_dimer->Downstream_Signaling Activates EGF EGF EGF->EGFR_inactive Binds This compound This compound This compound->EGFR_dimer Binds to allosteric site ATP ATP ATP->EGFR_dimer Binds to active site Substrate Substrate Substrate->EGFR_dimer Phospho_Substrate->Downstream_Signaling

Caption: Allosteric inhibition of the EGFR signaling pathway by this compound.

Experimental Protocols

In Vitro Kinase Activity Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

This protocol is adapted from general HTRF kinase assay guidelines and is tailored for determining the IC50 of this compound against the EGFR L858R/T790M mutant.

Materials:

  • Recombinant human EGFR L858R/T790M enzyme

  • HTRF Kinase Buffer

  • Biotinylated substrate peptide (e.g., Biotin-poly-GT)

  • ATP

  • This compound

  • HTRF Detection Buffer

  • Europium cryptate-labeled anti-phosphotyrosine antibody (Eu3+-cryptate)

  • Streptavidin-XL665

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in HTRF Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme and Substrate Preparation: Dilute the EGFR L858R/T790M enzyme and biotinylated substrate peptide in HTRF Kinase Buffer to the desired concentrations.

  • Assay Plate Setup:

    • Add 2 µL of the diluted this compound or DMSO (control) to the wells of a 384-well plate.

    • Add 4 µL of the enzyme/substrate mixture.

    • Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 4 µL of ATP solution (the final concentration should be at the Km for the specific enzyme batch) to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the detection mix by diluting the Eu3+-cryptate antibody and Streptavidin-XL665 in HTRF Detection Buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at two wavelengths: 620 nm (for the cryptate donor) and 665 nm (for the XL665 acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) * 10^4. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HTRF_Workflow Start Start Compound_Prep Prepare this compound Serial Dilution Start->Compound_Prep Plate_Setup Add Compound and Enzyme/Substrate to Plate Compound_Prep->Plate_Setup Enzyme_Substrate_Prep Prepare Enzyme and Substrate Mixture Enzyme_Substrate_Prep->Plate_Setup Incubate1 Incubate 15 min at RT Plate_Setup->Incubate1 Add_ATP Add ATP to Initiate Reaction Incubate1->Add_ATP Incubate2 Incubate 60 min at RT Add_ATP->Incubate2 Add_Detection Add HTRF Detection Reagents Incubate2->Add_Detection Incubate3 Incubate 60 min at RT Add_Detection->Incubate3 Read_Plate Read Plate at 620 nm and 665 nm Incubate3->Read_Plate Analyze_Data Calculate HTRF Ratio and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the HTRF kinase assay.
Cell-Based Proliferation Assay: Ba/F3 Cells

This protocol describes how to assess the anti-proliferative activity of this compound in Ba/F3 murine pro-B cells engineered to express human EGFR L858R/T790M. These cells become dependent on EGFR signaling for survival and proliferation in the absence of IL-3.

Materials:

  • Ba/F3 cells stably expressing EGFR L858R/T790M

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • IL-3 (for routine cell maintenance)

  • This compound

  • Cetuximab (optional, for combination studies)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Culture and Seeding:

    • Culture the Ba/F3-EGFR L858R/T790M cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1 ng/mL IL-3.

    • Prior to the assay, wash the cells three times with IL-3-free medium to remove residual IL-3.

    • Resuspend the cells in IL-3-free medium and seed them into 96-well plates at a density of 5,000 cells per well in 90 µL of medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in IL-3-free medium.

    • If performing a combination study, prepare solutions of this compound with a fixed concentration of Cetuximab (e.g., 10 µg/mL).

    • Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

BaF3_Assay_Workflow Start Start Cell_Culture Culture Ba/F3-EGFR L858R/T790M cells Start->Cell_Culture Wash_Cells Wash cells to remove IL-3 Cell_Culture->Wash_Cells Seed_Plate Seed cells into 96-well plates Wash_Cells->Seed_Plate Compound_Treatment Add serial dilutions of This compound (± Cetuximab) Seed_Plate->Compound_Treatment Incubate Incubate for 72 hours Compound_Treatment->Incubate Add_CTG Add CellTiter-Glo® reagent Incubate->Add_CTG Lyse_Cells Mix to induce cell lysis Add_CTG->Lyse_Cells Incubate_RT Incubate 10 min at RT Lyse_Cells->Incubate_RT Read_Luminescence Measure luminescence Incubate_RT->Read_Luminescence Analyze_Data Normalize data and determine EC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Ba/F3 cell proliferation assay.

Kinase Selectivity Profile

While a comprehensive kinome scan for this compound is not publicly available, data from a closely related allosteric inhibitor, JBJ-04-125-02, provides insight into the expected selectivity profile. A KINOMEscan™ assay performed with 10 µM of JBJ-04-125-02 against a panel of 468 kinases demonstrated high selectivity for EGFR, with minimal off-target binding. This suggests that allosteric inhibitors of this class can achieve a high degree of target specificity.

Conclusion

This compound is a valuable chemical probe for investigating the allosteric regulation of EGFR and other kinases. The protocols provided herein offer a starting point for characterizing its biochemical and cellular activity. Researchers are encouraged to optimize these protocols for their specific experimental systems. The high potency and selectivity of this compound make it a powerful tool for dissecting kinase signaling pathways and for the development of next-generation kinase inhibitors.

References

Troubleshooting & Optimization

optimizing JBJ-07-149 concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JBJ-07-149. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR) harboring the L858R/T790M mutations.[1][2][3][4] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, this compound binds to a distinct, allosteric pocket on the EGFR protein. This binding event induces a conformational change that inhibits the receptor's catalytic activity.

Q2: What is the recommended concentration range for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the cell line and experimental context. For inhibiting the catalytic activity of purified EGFR L858R/T790M, the IC50 is approximately 1.1 nM.[1][2][3][4][5][6] In cellular assays, such as proliferation assays with Ba/F3 cells expressing the L858R/T790M mutant, the EC50 is around 4.9 µM when used as a single agent.[1][3][4][5][6] However, its anti-proliferative activity is significantly enhanced in the presence of cetuximab, with an EC50 of 0.148 µM in Ba/F3 cells.[1][3][4][5]

Q3: Why is the anti-proliferative effect of this compound weak when used as a single agent in some cell lines?

A3: this compound, as a standalone allosteric inhibitor, can be limited by compensatory signaling pathways or increased EGFR dimer formation, which can lead to drug resistance.[7] Its efficacy is often more pronounced when used in combination with other EGFR inhibitors, such as the ATP-competitive inhibitor osimertinib (B560133) or the antibody cetuximab, which can lead to a more complete shutdown of EGFR signaling.[5][7]

Q4: Is this compound effective against other EGFR mutations?

A4: this compound was specifically designed to target the L858R/T790M double mutant of EGFR. While it shows high potency against this specific genotype, its efficacy against other EGFR mutations, including wild-type EGFR or other drug-resistant mutants like those with the C797S mutation, is significantly lower.[5][8]

Q5: How should I prepare and store this compound?

A5: this compound is a solid.[2] For cell culture experiments, it is typically dissolved in a suitable solvent like DMSO to create a stock solution. For long-term storage, the powdered form should be stored at -20°C for up to two years.[3] Once dissolved in DMSO, the stock solution can be stored at 4°C for up to two weeks or at -80°C for up to six months.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no inhibitory effect on cell proliferation 1. Sub-optimal concentration. 2. Cell line is not sensitive to allosteric inhibition alone. 3. Incorrect EGFR mutation status of the cell line.1. Perform a dose-response curve to determine the optimal concentration for your specific cell line. 2. Consider combination therapy with an ATP-competitive EGFR inhibitor (e.g., osimertinib) or an EGFR antibody (e.g., cetuximab). 3. Verify the EGFR mutation status (L858R/T790M) of your cells via sequencing.
High cytotoxicity observed even at low concentrations 1. Off-target effects. 2. Solvent (e.g., DMSO) toxicity. 3. Cell line is particularly sensitive.1. Lower the concentration of this compound and shorten the incubation time. 2. Ensure the final concentration of the solvent in the cell culture medium is below a toxic threshold (typically <0.1% for DMSO). 3. Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range for your cells.
Compound precipitation in cell culture medium 1. Poor solubility of this compound at the working concentration. 2. Interaction with components of the culture medium.1. Ensure the stock solution is fully dissolved before diluting into the medium. 2. Prepare the final working concentration by adding the stock solution to pre-warmed medium and vortexing gently. Avoid freeze-thaw cycles of the stock solution.
Inconsistent results between experiments 1. Variability in cell passage number or confluency. 2. Inconsistent preparation of this compound working solutions. 3. Variation in incubation times.1. Use cells within a consistent range of passage numbers and seed them to achieve a consistent confluency at the time of treatment. 2. Prepare fresh working solutions of this compound from a validated stock for each experiment. 3. Standardize all incubation times precisely.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/ConditionReference
IC50 1.1 nMPurified EGFR L858R/T790M[1][2][3][4][5][6]
EC50 4.9 µMBa/F3 (L858R/T790M)[1][3][4][5][6]
EC50 0.148 µMBa/F3 (L858R/T790M) with Cetuximab[1][3][4][5]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed Ba/F3 cells harboring the EGFR L858R/T790M mutation in a 96-well plate at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. For combination studies, add cetuximab to the desired final concentration. Include a vehicle control (DMSO) and a positive control (e.g., osimertinib).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.

Protocol 2: Western Blot Analysis of EGFR Phosphorylation
  • Cell Culture and Treatment: Seed H1975 cells (human lung cancer cell line with EGFR L858R/T790M) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (L858R/T790M) PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation JBJ_07_149 This compound (Allosteric Inhibitor) JBJ_07_149->EGFR Inhibition Experimental_Workflow_MTT start Start seed_cells Seed Ba/F3 (L858R/T790M) cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare serial dilutions of this compound incubate_24h->prepare_compound treat_cells Add compound to cells prepare_compound->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate EC50 read_absorbance->analyze_data end End analyze_data->end Troubleshooting_Guide start Low or No Effect Observed check_concentration Is the concentration optimized? start->check_concentration check_cell_line Is the cell line sensitive to single-agent allosteric inhibition? check_concentration->check_cell_line Yes dose_response Perform dose-response experiment check_concentration->dose_response No verify_mutation Is the EGFR mutation status correct? check_cell_line->verify_mutation Yes combination_therapy Consider combination with an ATP-competitive inhibitor check_cell_line->combination_therapy No sequence_cells Sequence EGFR gene in the cell line verify_mutation->sequence_cells No end Problem Resolved verify_mutation->end Yes dose_response->end combination_therapy->end sequence_cells->end

References

solubility issues with JBJ-07-149 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JBJ-07-149, a potent allosteric inhibitor of EGFRL858R/T790M.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that specifically targets the L858R/T790M mutant of the Epidermal Growth Factor Receptor (EGFR) with high potency (IC50 of 1.1 nM).[1][2][3] It functions as an allosteric inhibitor, meaning it binds to a site on the EGFR protein distinct from the ATP-binding pocket. This binding event modulates the receptor's activity. This compound has also been utilized as a ligand for the development of proteolysis-targeting chimeras (PROTACs), such as DDC-01-163.[2][4]

Q2: I am observing a precipitate after diluting my this compound stock solution into my aqueous experimental buffer. What is happening?

This is a common phenomenon known as "precipitation upon dilution" and is expected for compounds with low aqueous solubility like many kinase inhibitors.[5][6] When the concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the solubility of this compound in the final solution may be exceeded, causing it to "crash out" or precipitate.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Q4: What is the maximum concentration of DMSO that is acceptable for my cell-based assays?

The tolerance of cell lines to DMSO can vary. However, it is a common practice to keep the final concentration of DMSO in cell culture media at or below 0.5%, with 0.1% being a widely accepted limit to minimize off-target effects and cytotoxicity. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Initial Stock Solution Preparation

Problem: The powdered this compound does not fully dissolve in the organic solvent.

Possible Cause & Solution:

  • Insufficient Solvent Volume: Ensure you have calculated the correct volume of solvent to achieve your desired stock concentration.

  • Suboptimal Dissolution Technique:

    • Vortex the solution for several minutes.

    • If undissolved particles remain, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.

    • Brief sonication can also be effective in breaking up small aggregates.

  • Compound Purity and Form: Verify the purity of your compound and note if it is a salt or free base, as this can affect solubility.[5]

Precipitation in Aqueous Buffers

Problem: this compound precipitates out of solution upon dilution into an aqueous buffer (e.g., PBS, cell culture media).

Possible Causes & Solutions:

  • Exceeding Aqueous Solubility Limit: The final concentration of this compound is too high for the aqueous environment.

    • Solution: Lower the final working concentration of this compound in your assay.

  • Insufficient Co-solvent: The percentage of the organic solvent from the stock is too low in the final solution to maintain solubility.

    • Solution 1 (for in vitro assays): Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. This is often acceptable for biochemical assays but should be carefully controlled in cell-based experiments.

    • Solution 2 (for cell-based assays): Prepare intermediate dilutions of your high-concentration stock in your organic solvent before the final dilution into the aqueous buffer. This can help prevent localized high concentrations that lead to precipitation.

  • Buffer Composition: The pH or other components of your aqueous buffer may not be optimal for this compound solubility.

    • Solution: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₈H₂₆N₆O₂S[1][3]
Molecular Weight510.61 g/mol [1][3]
AppearanceSolid[3]

Table 2: Recommended Solvents and Storage for this compound

SolventRecommended UseStorage of Stock SolutionReference
DMSO Primary solvent for high-concentration stock solutions-20°C for up to 2 weeks, -80°C for up to 6 months[1]
Ethanol Alternative organic solventStore at -20°C or -80°C[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh out 5.11 mg of this compound powder.

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the this compound.

  • Dissolve: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes or sonicate briefly to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Thaw Stock Solution: Thaw an aliquot of your 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution in 100% DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.

  • Final Dilution: Add the stock or intermediate solution to your pre-warmed aqueous buffer while vortexing to ensure rapid and even dispersion. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM stock solution to 999 µL of your aqueous buffer.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt-mTOR Pathway Ligand EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K JBJ07149 This compound (Allosteric Inhibitor) JBJ07149->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathways and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: this compound Solubility Issue PrepareStock Prepare High-Concentration Stock in DMSO (1-10 mM) Start->PrepareStock PrecipitationCheck Precipitation upon dilution in aqueous buffer? PrepareStock->PrecipitationCheck Yes Yes PrecipitationCheck->Yes Yes No No PrecipitationCheck->No No Troubleshoot Troubleshooting Strategies Yes->Troubleshoot Success Successful Solubilization No->Success LowerConc Lower Final Working Concentration Troubleshoot->LowerConc CoSolvent Use Co-solvents/ Surfactants Troubleshoot->CoSolvent pH_Adjust Adjust Buffer pH Troubleshoot->pH_Adjust LowerConc->Success CoSolvent->Success pH_Adjust->Success

Caption: A workflow for troubleshooting this compound solubility issues.

References

troubleshooting JBJ-07-149 inactivity in single-agent proliferation assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JBJ-07-149. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and effectively utilizing this compound in single-agent proliferation assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), with high potency for the drug-resistant EGFRL858R/T790M mutant.[1][2] Unlike traditional ATP-competitive inhibitors that bind to the kinase's active site, this compound binds to a distinct, allosteric site. This binding stabilizes an inactive conformation of the EGFR kinase domain, thereby preventing its activation and downstream signaling.

Q2: Why is this compound showing little to no activity in my single-agent proliferation assay?

A key reason for the observed inactivity of this compound as a single agent is the dimerization of EGFR.[3][4] EGFR dimerization can induce a conformational change that closes the allosteric pocket, which in turn antagonizes the binding of this compound.[1] This effect is particularly prominent in cell lines with high EGFR expression or in the presence of EGFR ligands.

Q3: How can the activity of this compound be enhanced in cell-based assays?

The inhibitory effect of this compound can be significantly increased by preventing EGFR dimerization. This is often achieved by co-treatment with an antibody that blocks dimerization, such as cetuximab.[2][4][5] The combination of this compound and cetuximab has been shown to be markedly more effective at inhibiting cell proliferation than this compound alone.[2][5]

Q4: What cell lines are appropriate for testing this compound?

This compound has been shown to be effective against cell lines harboring the EGFRL858R/T790M mutation. The Ba/F3 cell line, an IL-3 dependent murine pro-B cell line, is often used as a model system and can be engineered to express various EGFR mutants.[1][5] When testing for single-agent activity, consider using cell lines with lower levels of EGFR expression or in the absence of EGFR ligands to minimize dimerization-induced resistance.[6] Human lung cancer cell lines such as H1975 and H3255GR, which endogenously express EGFRL858R/T790M, have also been used, though they may exhibit some resistance to single-agent treatment due to EGFR copy number gains and expression of other ERBB family members.[6]

Q5: Can this compound interfere with the chemistry of common proliferation assays?

While not specifically reported for this compound, it is a possibility that any small molecule compound can interfere with the reagents used in proliferation assays (e.g., MTT, XTT, CellTiter-Glo). To control for this, it is crucial to run parallel experiments with the compound in cell-free media to assess any direct chemical reduction or interference with the assay reagents.

Troubleshooting Guide

This guide addresses common issues encountered when observing inactivity of this compound in single-agent proliferation assays.

Observation Potential Cause Recommended Action
No significant decrease in cell viability with this compound treatment. EGFR Dimerization: High levels of EGFR expression or the presence of EGF in the serum can promote dimerization, hindering this compound binding.1. Co-treat with an EGFR dimerization inhibitor: Use an antibody like cetuximab in combination with this compound. 2. Use serum-free or low-serum media: Reduce the concentration of growth factors that can induce EGFR dimerization. 3. Select appropriate cell lines: Use cell lines with known sensitivity to allosteric EGFR inhibitors or those with lower EGFR expression levels.
Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms beyond EGFR dimerization.1. Verify EGFR mutation status: Confirm that the cell line expresses the target EGFR mutant (e.g., L858R/T790M). 2. Test a panel of cell lines: Use multiple cell lines to determine the spectrum of activity.
Suboptimal Assay Conditions: Incorrect seeding density, incubation time, or compound concentration can lead to inaccurate results.1. Optimize cell seeding density: Ensure cells are in the logarithmic growth phase throughout the experiment.[7] 2. Perform a dose-response and time-course experiment: Test a wide range of this compound concentrations and multiple incubation time points (e.g., 24, 48, 72 hours).
High variability between replicate wells. Uneven Cell Seeding: Inconsistent number of cells per well.Ensure the cell suspension is homogenous before and during plating. Use proper pipetting techniques.
Edge Effects: Evaporation in the outer wells of the microplate can concentrate the compound and affect cell growth.Fill the outer wells with sterile PBS or media and do not use them for experimental data points.[7]
Compound Precipitation: this compound may precipitate out of solution at higher concentrations.Visually inspect the wells for any precipitate. If observed, consider using a lower concentration range or a different solvent system (ensure final solvent concentration is non-toxic to cells).
Apparent increase in cell viability at some concentrations. Assay Interference: The compound may be directly reacting with the viability assay reagent.Run a cell-free control with this compound and the assay reagent to check for direct chemical interactions.
Metabolic Shift: Some compounds can induce a stress response that increases cellular metabolic activity, which can be misinterpreted as increased viability by metabolic assays (e.g., MTT).Consider using a non-metabolic assay for viability, such as a DNA synthesis assay (e.g., BrdU) or a cell counting method.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound.

Parameter Condition Cell Line Value Reference
IC50 in vitro enzyme assay (EGFRL858R/T790M)-1.1 nM[2][5]
EC50 Single-agent proliferation assayBa/F34.9 µM[2][5]
EC50 Combination with CetuximabBa/F30.148 µM[2][5]

Experimental Protocols

Protocol: MTT Assay for Single-Agent Proliferation

This protocol is a representative method for assessing the effect of this compound on cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Appropriate cell line (e.g., Ba/F3 expressing EGFRL858R/T790M)

  • Complete cell culture medium

  • Sterile 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Prepare a cell suspension at the optimal seeding density (to be determined empirically for each cell line, typically 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A broad range is recommended for initial experiments (e.g., 0.01 µM to 50 µM).

    • Include a "vehicle control" (medium with the same final concentration of solvent) and an "untreated control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or control solutions.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbancetreated / Absorbancevehicle control) * 100

    • Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

EGFR Signaling Pathway and Inhibition by this compound

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation JBJ07149 This compound (Allosteric Inhibitor) JBJ07149->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of allosteric inhibition by this compound.

Troubleshooting Workflow for this compound Inactivity

Troubleshooting_Workflow Start Start: This compound shows no single-agent activity CheckDimerization Is EGFR dimerization a likely factor? Start->CheckDimerization HighEGFR High EGFR expression or EGF in media? CheckDimerization->HighEGFR Yes CheckAssay Are assay conditions optimal? CheckDimerization->CheckAssay No CoTreat Action: Co-treat with Cetuximab or use low-serum media HighEGFR->CoTreat ReEvaluate Re-evaluate activity CoTreat->ReEvaluate OptimizeAssay Action: Optimize seeding density, concentration, and time CheckAssay->OptimizeAssay No CheckCellLine Is the cell line appropriate? CheckAssay->CheckCellLine Yes OptimizeAssay->ReEvaluate ValidateCellLine Action: Verify EGFR mutation status and test other cell lines CheckCellLine->ValidateCellLine No CheckInterference Is there assay interference? CheckCellLine->CheckInterference Yes ValidateCellLine->ReEvaluate CheckInterference->ReEvaluate No CellFreeControl Action: Run cell-free controls CheckInterference->CellFreeControl Possible CellFreeControl->ReEvaluate

Caption: A logical workflow for troubleshooting the lack of single-agent activity of this compound.

Experimental Workflow for MTT Assay

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add this compound (serial dilutions) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Solubilize Formazan (e.g., with DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Analyze Data (Calculate EC50) F->G

References

Technical Support Center: Enhancing Cellular Uptake of JBJ-07-149

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the cellular uptake of JBJ-07-149, a potent allosteric inhibitor of EGFRL858R/T790M.[1][2][3][4]

Troubleshooting Guide

Researchers observing a significant discrepancy between the biochemical potency (IC50) and cellular activity (EC50) of this compound may be facing challenges with its cellular uptake or retention.[1][3][4][5] This guide provides a systematic approach to identifying and overcoming these issues.

Logical Flow for Troubleshooting Poor Cellular Uptake of this compound

start Start: Low Cellular Activity of this compound solubility Issue 1: Poor Solubility in Assay Medium start->solubility uptake Issue 2: Inefficient Cellular Uptake start->uptake efflux Issue 3: Active Efflux by Transporters start->efflux degradation Issue 4: Intracellular Degradation start->degradation solubility_check Action: Check for Precipitation (Microscopy/Light Scatter) solubility->solubility_check uptake_check Action: Quantify Intracellular Drug Concentration (LC-MS/MS, Fluorescence Microscopy) uptake->uptake_check efflux_check Action: Co-administer with Efflux Pump Inhibitors (e.g., Verapamil (B1683045), Cyclosporin (B1163) A) efflux->efflux_check degradation_check Action: Assess Stability in Cell Lysate (LC-MS/MS over time) degradation->degradation_check solubility_solution Solution: - Use Solubilizing Agents (e.g., DMSO, Pluronic F-68) - Optimize Vehicle Concentration solubility_check->solubility_solution uptake_solution Solution: - Increase Lipophilicity (Prodrug Approach) - Use Permeabilizing Agents (with caution) - Employ Nanocarriers (Liposomes, Nanoparticles) uptake_check->uptake_solution efflux_solution Solution: - Identify Specific Efflux Pump - Modify this compound to Avoid Recognition efflux_check->efflux_solution degradation_solution Solution: - Co-administer with Metabolic Inhibitors - Modify this compound to Block Metabolic Sites degradation_check->degradation_solution

Caption: A flowchart for troubleshooting suboptimal cellular activity of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the cellular EC50 of this compound so much higher than its biochemical IC50?

A significant divergence between biochemical and cellular potency often suggests that the compound is not reaching its intracellular target in sufficient concentrations.[1][3][4][5] This can be due to several factors including poor membrane permeability, active efflux from the cell, or rapid intracellular degradation.

Q2: How can I determine if this compound is entering the cells?

Direct quantification of intracellular drug concentration is the most reliable method. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) on cell lysates can provide precise measurements.[6] Alternatively, fluorescently labeling this compound or using a fluorescent derivative would allow for visualization of cellular uptake via fluorescence microscopy or quantification by flow cytometry.[6][7]

Q3: What are some initial steps to improve the solubility of this compound in my cell culture medium?

If you observe precipitation after adding this compound to your media, consider the following:

  • Optimize DMSO Concentration: While a common solvent, high concentrations of DMSO can be toxic to cells. Aim for a final concentration of 0.5% or lower.

  • Use of Pluronic F-68: This non-ionic surfactant can help to increase the solubility of hydrophobic compounds in aqueous solutions.

  • Serum Concentration: The presence of serum proteins in the culture medium can sometimes aid in the solubilization of small molecules.

Q4: Could active efflux be a reason for the poor cellular activity of this compound?

Yes, many cells express ATP-binding cassette (ABC) transporters that can actively pump foreign compounds out of the cell, thereby reducing their intracellular concentration and efficacy. To test for this, you can co-incubate your cells with this compound and a known efflux pump inhibitor, such as verapamil or cyclosporin A. A significant increase in the activity of this compound in the presence of an efflux pump inhibitor would suggest that it is a substrate for these transporters.

Q5: Are there any chemical modifications to this compound that could improve its cellular uptake?

Based on general principles for improving small molecule uptake, several strategies could be explored:

  • Prodrug Approach: Temporarily masking polar functional groups with lipophilic moieties can enhance passive diffusion across the cell membrane.[8][9] These lipophilic groups are then cleaved by intracellular enzymes to release the active drug.

  • Increased Lipophilicity: Strategic addition of non-polar groups to the molecule can increase its overall lipophilicity, which often correlates with better membrane permeability.[8][10]

Q6: Can I use delivery vehicles to enhance the uptake of this compound?

Encapsulating this compound into nanocarriers is a viable strategy to improve its cellular delivery.[8][9] Common options include:

  • Liposomes: These lipid-based vesicles can fuse with the cell membrane to deliver their cargo directly into the cytoplasm.[9]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the drug and facilitate its uptake through endocytosis.

Data Presentation

Table 1: Physicochemical Properties and Cellular Activity of this compound

PropertyValueReference
Molecular FormulaC28H26N6O2S[2][4]
Molecular Weight510.61 g/mol [2][4]
TargetEGFRL858R/T790M[1][2][4]
Biochemical IC501.1 nM[1][2][3][4][5]
Cellular EC50 (alone)4.9 µM[1][3][5]
Cellular EC50 (with Cetuximab)0.148 µM[1][3][4]

Table 2: Suggested Concentrations for Troubleshooting Reagents

ReagentWorking ConcentrationPurpose
Verapamil1-10 µMP-glycoprotein (MDR1) inhibitor
Cyclosporin A1-10 µMBroad-spectrum ABC transporter inhibitor
Pluronic F-680.01-0.1% (w/v)Solubilizing agent

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound using HPLC-MS

Objective: To determine the intracellular concentration of this compound.

Workflow for Quantifying Intracellular this compound

start Start: Seed Cells in 6-well plates treat Treat cells with this compound (and controls) for desired time start->treat wash Wash cells 3x with ice-cold PBS to remove extracellular drug treat->wash harvest Harvest cells by scraping and centrifugation wash->harvest lyse Lyse cell pellet with acetonitrile (B52724) containing an internal standard harvest->lyse centrifuge Centrifuge to pellet cell debris lyse->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze end End: Quantify intracellular drug concentration analyze->end

Caption: A workflow for measuring the intracellular concentration of this compound.

Methodology:

  • Cell Seeding: Seed cells (e.g., H1975) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentration of this compound for various time points (e.g., 1, 4, 24 hours). Include vehicle-treated cells as a control.

  • Washing: Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

  • Cell Lysis and Protein Precipitation: Add a known volume of ice-cold acetonitrile containing a suitable internal standard to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Sample Analysis: Carefully collect the supernatant and analyze it using a validated HPLC-MS method to determine the concentration of this compound.

  • Normalization: Determine the cell number or total protein content in a parallel set of wells to normalize the intracellular drug concentration.

Protocol 2: Assessing the Impact of Efflux Pump Inhibitors

Objective: To determine if this compound is a substrate for cellular efflux pumps.

Methodology:

  • Cell Seeding: Seed cells in 96-well plates.

  • Pre-treatment: Pre-incubate the cells with an efflux pump inhibitor (e.g., 10 µM verapamil) or vehicle for 1 hour.

  • Co-treatment: Add a range of concentrations of this compound to the wells, both with and without the efflux pump inhibitor.

  • Incubation: Incubate for a period sufficient to observe a biological effect (e.g., 72 hours for a proliferation assay).

  • Assay: Perform a cell viability assay (e.g., CellTiter-Glo®).

  • Analysis: Compare the EC50 values of this compound in the presence and absence of the efflux pump inhibitor. A leftward shift in the dose-response curve in the presence of the inhibitor indicates that this compound is likely a substrate for efflux.

Signaling Pathway

EGFR Signaling Pathway Targeted by this compound

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (L858R/T790M) PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation JBJ This compound JBJ->EGFR

Caption: this compound allosterically inhibits mutant EGFR, blocking downstream signaling.

References

stability of JBJ-07-149 in DMSO at -20°C and -80°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides information on the stability of the EGFR inhibitor, JBJ-07-149, when stored in dimethyl sulfoxide (B87167) (DMSO) at -20°C and -80°C. It is designed for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound in DMSO?

While specific stability data for this compound in DMSO at -20°C and -80°C is not publicly available, general best practices for storing small molecules in DMSO suggest that storage at -80°C is preferable for long-term stability. For short-term storage, -20°C is also widely used.[1] It is crucial to use anhydrous DMSO to prepare stock solutions, as water content can promote degradation of susceptible compounds.[2][3][4]

Q2: How stable is this compound in DMSO at -20°C versus -80°C?

Direct comparative stability studies on this compound at these two temperatures have not been published. However, for many small molecules, storage at -80°C minimizes the potential for degradation over extended periods compared to -20°C. To ensure the highest quality of your compound for sensitive assays, particularly after long-term storage, validating the integrity of your this compound stock is recommended.

Q3: Do freeze-thaw cycles affect the stability of this compound in DMSO?

Multiple studies on a diverse range of small molecules have shown that freeze-thaw cycles do not cause significant compound loss.[3][4][5] However, it is good laboratory practice to prepare small, single-use aliquots of your this compound stock solution to minimize the number of freeze-thaw cycles and reduce the risk of introducing atmospheric moisture, which can impact compound stability.[2][6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results using this compound. Compound degradation due to improper storage.1. Prepare fresh stock solutions of this compound in anhydrous DMSO.2. Perform a stability test on your current stock solution (see Experimental Protocol below).3. Aliquot stock solutions to minimize freeze-thaw cycles.
Precipitation observed in the this compound stock solution upon thawing. The compound may have low solubility at colder temperatures or the concentration may be too high.1. Gently warm the vial to room temperature and vortex to redissolve the compound.2. If precipitation persists, centrifuge the vial and use the supernatant, taking into account the potential for a lower effective concentration.3. Consider preparing a fresh stock solution at a lower concentration.

Data on General Compound Stability in DMSO

While specific data for this compound is unavailable, the following table summarizes general findings on the stability of small molecules in DMSO.

ConditionObservationReference
Water Content Increased water content in DMSO can lead to the degradation of susceptible compounds.[2][3][4]
Freeze/Thaw Cycles No significant compound loss was observed for a diverse set of compounds after multiple freeze/thaw cycles.[3][4][5]
Storage Temperature The majority of compounds are stable for extended periods when stored at 4°C or lower.[2][3]
Container Material No significant difference in compound recovery was found between glass and polypropylene (B1209903) containers over 5 months at room temperature.[3][4]

Experimental Protocols

To determine the precise stability of this compound under your specific laboratory conditions, the following experimental protocol is recommended.

Protocol: Assessing the Stability of this compound in DMSO

1. Preparation of Stock Solution:

  • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
  • Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.[2]

2. Storage Conditions:

  • Store the aliquots at -20°C and -80°C.
  • Prepare a "time-zero" (T=0) sample that is analyzed immediately after preparation.[2]

3. Sample Collection:

  • At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.

4. Sample Analysis:

  • Analyze the concentration and purity of this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[2]
  • Compare the results of the stored samples to the T=0 sample to determine the percentage of the compound remaining.

Visualizations

To aid in understanding the experimental workflow and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep Prepare 10 mM this compound in Anhydrous DMSO aliquot Aliquot into Single-Use Vials prep->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 storage_neg80 Store at -80°C aliquot->storage_neg80 timepoint Retrieve Aliquots at Time Points storage_neg20->timepoint storage_neg80->timepoint analysis Analyze by HPLC-MS timepoint->analysis compare Compare to T=0 analysis->compare

Caption: Experimental workflow for assessing this compound stability in DMSO.

This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically targeting the L858R/T790M mutant.[7][8][9] The following diagram illustrates a simplified EGFR signaling pathway.

EGFR_pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds PI3K PI3K/AKT Pathway EGFR->PI3K Activates RAS RAS/MAPK Pathway EGFR->RAS Activates JBJ This compound JBJ->EGFR Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

References

addressing unexpected toxicity with JBJ-07-149 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the mutant-selective allosteric EGFR inhibitor, JBJ-07-149. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues, including unexpected toxicity, that may be encountered during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective allosteric inhibitor of Epidermal Growth Factor Receptor (EGFR) harboring the L858R/T790M mutations.[1][2] Unlike ATP-competitive inhibitors that bind to the kinase active site, this compound binds to an allosteric pocket, offering a different mechanism to overcome drug resistance.[3][4] It has been primarily used as a research tool and as a building block for developing PROteolysis TArgeting Chimeras (PROTACs), such as DDC-01-163, which are designed to degrade the target protein.[3]

Q2: What are the reported IC50 and EC50 values for this compound?

The in vitro inhibitory concentration (IC50) for this compound against EGFR L858R/T790M is 1.1 nM.[1][3] In cellular proliferation assays using Ba/F3 cells, the half-maximal effective concentration (EC50) is 4.9 µM when used as a single agent, and this improves to 0.148 µM in the presence of Cetuximab.[1][3]

Q3: Has this compound been tested in clinical trials?

Based on the available scientific literature, this compound is a preclinical compound and has not been reported in human clinical trials. Its use is intended for research purposes only.

Q4: What kind of toxicities are generally associated with EGFR inhibitors?

While specific unexpected toxicities for this compound are not documented, EGFR inhibitors as a class can be associated with on-target side effects due to the role of EGFR in normal tissues. These commonly include dermatological toxicities (rash, dry skin), gastrointestinal issues (diarrhea), and less frequently, interstitial lung disease. It is important to monitor for these potential effects in preclinical models.

Troubleshooting Guide: Addressing Unexpected Toxicity

Researchers encountering unexpected toxicity in their experimental models when using this compound should consider the following troubleshooting steps.

Issue 1: Higher than expected cytotoxicity in cell-based assays.

Possible Cause 1: Off-target effects at high concentrations.

  • Troubleshooting Protocol:

    • Dose-Response Curve: Generate a more detailed dose-response curve with a wider range of concentrations to determine a more precise EC50 value in your specific cell line.

    • Cell Line Specificity: Test this compound on a control cell line that does not express the target EGFR mutations to assess off-target cytotoxicity.

    • Incubation Time: Vary the incubation time to see if toxicity is time-dependent. Shorter incubation times may be sufficient for target engagement without inducing general cytotoxicity.

Possible Cause 2: Solvent toxicity.

  • Troubleshooting Protocol:

    • Solvent Control: Run a vehicle-only control (e.g., DMSO) at the same concentrations used to deliver this compound to ensure the solvent is not the source of toxicity.

    • Final Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is below the recommended threshold for your cell line (typically <0.1% for DMSO).

Issue 2: Adverse effects observed in animal models (e.g., weight loss, lethargy, skin rash).

Possible Cause 1: On-target toxicity in normal tissues.

  • Troubleshooting Protocol:

    • Dose Reduction: Reduce the administered dose of this compound to determine if the adverse effects are dose-dependent.

    • Dosing Schedule Modification: Change the dosing schedule (e.g., from daily to every other day) to allow for a recovery period.

    • Combination Therapy: Consider combining a lower dose of this compound with another EGFR inhibitor, such as an ATP-competitive inhibitor like osimertinib, which has been shown to have synergistic effects and could allow for dose reduction of each agent.[5][6]

Possible Cause 2: Formulation or vehicle-related issues.

  • Troubleshooting Protocol:

    • Vehicle Control Group: Ensure a robust vehicle-only control group is included in the study to rule out any toxicity associated with the formulation.

    • Alternative Formulation: If the vehicle is suspected to be the issue, explore alternative, well-tolerated formulation strategies.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueCell Line / ConditionReference
IC50 1.1 nMPurified EGFR L858R/T790M[1][3]
EC50 4.9 µMBa/F3 (L858R/T790M)[1][3]
EC50 0.148 µMBa/F3 (L858R/T790M) with Cetuximab[1][3]

Experimental Protocols

Protocol 1: Cellular Proliferation Assay (Based on Ba/F3 cells)

  • Cell Seeding: Seed Ba/F3 cells expressing the EGFR L858R/T790M mutant in 96-well plates at a density of 5,000 cells per well in appropriate growth medium.

  • Compound Preparation: Prepare a serial dilution of this compound in the growth medium. Also, prepare a vehicle control (e.g., DMSO).

  • Treatment: Add the diluted this compound or vehicle control to the appropriate wells. For combination studies, add a fixed concentration of the second compound (e.g., Cetuximab) to all wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the vehicle control and plot the results as a dose-response curve to determine the EC50 value.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Growth_Factor Growth Factor (e.g., EGF) Growth_Factor->EGFR Binds JBJ_07_149 This compound (Allosteric Inhibitor) JBJ_07_149->EGFR Inhibits (Allosterically) ATP_Competitive_Inhibitor ATP-Competitive Inhibitor ATP_Competitive_Inhibitor->Dimerization Inhibits Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling_Cascade Initiates Cellular_Response Cell Proliferation, Survival, Growth Signaling_Cascade->Cellular_Response Leads to

Caption: EGFR Signaling Pathway and Points of Inhibition.

Troubleshooting_Workflow start Unexpected Toxicity Observed is_in_vitro In Vitro (Cell Assay)? start->is_in_vitro check_dose_response Refine Dose-Response Curve & Check Off-Target Effects is_in_vitro->check_dose_response Yes check_solvent Verify Solvent Toxicity (Vehicle Control) is_in_vitro->check_solvent is_in_vivo In Vivo (Animal Model)? is_in_vitro->is_in_vivo No outcome Identify Source of Toxicity check_dose_response->outcome check_solvent->outcome reduce_dose Reduce Dose or Modify Dosing Schedule is_in_vivo->reduce_dose Yes check_formulation Evaluate Vehicle/Formulation Toxicity is_in_vivo->check_formulation is_in_vivo->outcome No reduce_dose->outcome check_formulation->outcome

Caption: Troubleshooting Workflow for Unexpected Toxicity.

References

Technical Support Center: Mitigating the Hook Effect with JBJ-07-149-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JBJ-07-149-based PROTACs. The focus is to address and mitigate the "hook effect," a common experimental challenge that can lead to misinterpretation of degradation data.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of this compound-based PROTAC experiments?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve.[1][3] Instead of a standard sigmoidal curve where increasing concentrations lead to a plateau of maximum effect, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein (e.g., EGFR mutants for this compound) or the E3 ligase, rather than the productive ternary complex required for degradation.[1][3]

Q2: Why is it critical to identify and mitigate the hook effect?

A2: Failing to recognize the hook effect can lead to significant misinterpretation of experimental results. A potent this compound-based PROTAC might be incorrectly classified as inactive if tested at concentrations that are too high, falling on the downward slope of the bell-shaped curve where degradation is minimal.[4] Understanding and mitigating the hook effect is crucial for accurately determining key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and candidate selection.[1]

Q3: What are the primary causes of the hook effect with this compound-based PROTACs?

A3: The primary cause is the formation of unproductive binary complexes at high PROTAC concentrations.[1] A PROTAC's efficacy depends on forming a productive ternary complex between the target protein and an E3 ligase.[5] At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating binary complexes that cannot facilitate ubiquitination and subsequent degradation.[1] Factors that can exacerbate the hook effect include a significant imbalance in the PROTAC's binding affinities for the target protein versus the E3 ligase and suboptimal linker design that does not favor stable ternary complex formation.[6]

Q4: Can the choice of E3 ligase influence the hook effect?

A4: Yes, the choice of E3 ligase can influence the hook effect. Different E3 ligases have varying expression levels in different cell lines and may have different affinities for the PROTAC's E3 ligase ligand.[7] These differences can affect the equilibrium of binary versus ternary complex formation, thus influencing the concentration at which the hook effect is observed. It is essential to confirm the expression of the recruited E3 ligase (e.g., Cereblon or VHL) in the experimental cell line.[3]

Troubleshooting Guides

Problem 1: A significant hook effect is observed in my cellular degradation assay (e.g., Western Blot).

  • Possible Cause: The PROTAC concentrations used are too high, leading to the formation of non-productive binary complexes.[6]

  • Solution: Perform a wider and more granular dose-response curve. It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately determine the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.[3][4] Start from a very low concentration (e.g., pM range) and extend to a high concentration (e.g., 10-100 µM).[1]

  • Possible Cause: Poor stability of the ternary complex.

  • Solution: Characterize the ternary complex using biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to assess its stability and cooperativity.[6] A low cooperativity value may indicate an unstable complex.

  • Possible Cause: Suboptimal linker design.

  • Solution: If resources permit, synthesize and test a series of PROTACs with varying linker lengths and compositions. An optimized linker can promote more stable ternary complex formation and mitigate the hook effect.[6][8]

Problem 2: My this compound-based PROTAC shows weak or no degradation at concentrations where I expect it to be active.

  • Possible Cause: The tested concentrations fall entirely within the hook effect region.[4]

  • Solution: Test a much broader range of concentrations, including significantly lower concentrations, to identify the optimal degradation window.[1]

  • Possible Cause: Poor cell permeability of the PROTAC.

  • Solution: Evaluate the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1] PROTACs are large molecules and may have limited cellular uptake.[3]

  • Possible Cause: Low expression of the target protein or the recruited E3 ligase in the cell line.

  • Solution: Confirm the expression levels of both the target protein (e.g., specific EGFR mutant) and the E3 ligase (e.g., Cereblon or VHL) in your chosen cell line via Western Blot or qPCR.[1][3]

Problem 3: Biophysical assays show weak ternary complex formation.

  • Possible Cause: Imbalanced binary binding affinities of the PROTAC for the target protein and the E3 ligase.

  • Solution: Measure the binary binding affinities separately. If there is a large disparity, consider redesigning the warhead (this compound moiety) or the E3 ligase ligand to achieve more balanced affinities.[6]

  • Possible Cause: Steric hindrance due to a suboptimal linker.

  • Solution: Test PROTACs with longer or more flexible linkers to prevent steric clash and facilitate simultaneous binding of the target protein and the E3 ligase.[6]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments with a this compound-based PROTAC to illustrate the hook effect and the impact of mitigation strategies.

Table 1: Dose-Response Data for a this compound-Based PROTAC Exhibiting a Pronounced Hook Effect

PROTAC Concentration (nM)% Target Protein Degradation
0.15%
125%
1070%
10095% (Dmax)
100060%
1000020%

Table 2: Comparison of DC50 and Dmax Values Before and After Optimization

PROTAC VariantDC50 (nM)Dmax (%)Hook Effect Onset (nM)
Initial PROTAC595%>100
Optimized Linker PROTAC298%>1000

Experimental Protocols

Protocol 1: Dose-Response Analysis by Western Blot

This protocol outlines the general steps for assessing target protein degradation via Western blotting.[3]

  • Cell Seeding: Plate cells (e.g., expressing mutant EGFR) at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound-based PROTAC in a complete medium. A recommended range to capture the hook effect is from 0.1 nM to 10 µM.[3]

  • Treatment: Treat the cells with the varying concentrations of the PROTAC for a predetermined time, typically 4-24 hours. Include a vehicle control (e.g., DMSO).[3]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3][4]

  • Western Blotting:

    • Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-EGFR) overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[3]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the DC50, Dmax, and the onset of the hook effect.[3]

Protocol 2: AlphaLISA for Ternary Complex Formation

This protocol provides a general framework for assessing ternary complex formation using an AlphaLISA assay.[4]

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound-based PROTAC in assay buffer.

    • Prepare solutions of the tagged target protein (e.g., GST-tagged EGFR) and the tagged E3 ligase (e.g., FLAG-tagged Cereblon) in assay buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.

    • Include controls with no PROTAC and no proteins.

    • Incubate the plate to allow for ternary complex formation.

  • Bead Addition:

    • Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.

    • Incubate the plate in the dark to allow for bead-protein binding.

  • Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the concentration range that promotes maximal ternary complex formation.

Visualizations

cluster_0 PROTAC-Mediated Degradation Pathway PROTAC This compound PROTAC Ternary_Complex Productive Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., EGFR mutant) Target->Ternary_Complex E3_Ligase E3 Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Target Protein Degradation Proteasome->Degradation Leads to

Caption: Signaling pathway for PROTAC-mediated protein degradation.

cluster_1 The Hook Effect Mechanism High_PROTAC High PROTAC Concentration Binary_Target Non-Productive Binary Complex (Target-PROTAC) High_PROTAC->Binary_Target Binary_E3 Non-Productive Binary Complex (E3-PROTAC) High_PROTAC->Binary_E3 Target Target Protein Target->Binary_Target E3_Ligase E3 Ligase E3_Ligase->Binary_E3 Ternary_Complex Productive Ternary Complex Formation Blocked Binary_Target->Ternary_Complex Inhibit Binary_E3->Ternary_Complex Inhibit

Caption: Mechanism of the hook effect at high PROTAC concentrations.

cluster_2 Troubleshooting Workflow for the Hook Effect Start Hook Effect Observed? Dose_Response Perform Wide Dose-Response (e.g., pM to µM) Start->Dose_Response Yes Biophysical_Assay Assess Ternary Complex Formation (e.g., SPR, AlphaLISA) Dose_Response->Biophysical_Assay End Hook Effect Mitigated Dose_Response->End Optimal concentration identified Optimize_Linker Synthesize & Test New Linkers Biophysical_Assay->Optimize_Linker Weak Formation Check_Expression Verify Target & E3 Ligase Expression Biophysical_Assay->Check_Expression Strong Formation but no degradation Optimize_Linker->Dose_Response Check_Expression->End

Caption: Experimental workflow for troubleshooting the hook effect.

References

Technical Support Center: Refining In Vivo Dosage of JBJ-07-149

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo dosage of the allosteric EGFR inhibitor, JBJ-07-149.

Disclaimer: Publicly available in vivo data for this compound is limited. The following guidance is based on general protocols for in vivo studies of experimental EGFR inhibitors and data from related compounds. Researchers should perform their own dose-finding studies to determine the optimal dosage for their specific animal models and experimental goals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It specifically targets the drug-resistant L858R/T790M mutant of EGFR.[1][3][4][5] Unlike ATP-competitive inhibitors that bind to the kinase active site, allosteric inhibitors bind to a different site on the protein, inducing a conformational change that inactivates the receptor.[6][7] this compound has been used as a parent compound for the development of proteolysis-targeting chimeras (PROTACs), such as DDC-01-163, which induce the degradation of the target protein.[1][3]

Q2: Is there a recommended starting dose for in vivo studies with this compound?

A2: There is no publicly available established in vivo dosage for this compound. For novel experimental EGFR inhibitors, a dose-finding study, such as a Maximum Tolerated Dose (MTD) study, is essential.[8] A literature review of similar compounds can provide a starting point. For instance, a related allosteric EGFR inhibitor, JBJ-04-125-02, has been used in mice at doses of 50 mg/kg and 100 mg/kg.[9]

Q3: How do I determine the Maximum Tolerated Dose (MTD) for this compound?

A3: An MTD study is crucial to identify a dose that is effective without causing unacceptable toxicity. The general protocol involves a dose-escalation scheme in a small cohort of animals. Key parameters to monitor include body weight, clinical signs of toxicity (e.g., changes in behavior, posture, activity), and food and water intake.[8] A sustained body weight loss of over 20% is often considered a sign of severe toxicity.[8]

Q4: What are the common challenges in formulating this compound for in vivo administration?

A4: Like many small molecule inhibitors, this compound may have limited aqueous solubility. A suitable vehicle is necessary to ensure its solubility and stability for in vivo administration.[8] Common vehicles include saline, phosphate-buffered saline (PBS), or mixtures of solvents like DMSO, polyethylene (B3416737) glycol (PEG), and Tween 80.[8] It is critical to minimize the concentration of organic solvents to avoid vehicle-induced toxicity.[8] Preliminary formulation studies are recommended to determine the optimal vehicle.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High toxicity observed at initial doses (e.g., significant weight loss, lethargy) The starting dose is too high.- Immediately reduce the dosage. - Review the MTD study design and consider a wider dose range with smaller increments. - Evaluate the formulation for potential vehicle-induced toxicity.
Lack of efficacy in tumor xenograft models - The dose is too low. - Poor bioavailability of the compound. - The tumor model is not sensitive to EGFR inhibition. - Suboptimal dosing frequency.- Increase the dose, not exceeding the MTD. - Conduct pharmacokinetic (PK) studies to assess drug exposure in plasma and tumor tissue. - Confirm the expression and activation of the target EGFR mutant in your xenograft model. - Optimize the dosing schedule (e.g., from once daily to twice daily) based on PK data.
High variability in tumor response within the same treatment group - Inconsistent drug administration. - Heterogeneity of the tumor xenografts. - Issues with the formulation's stability or homogeneity.- Ensure consistent and accurate dosing technique (e.g., oral gavage, intraperitoneal injection). - Start with a uniform tumor size at the beginning of the study. - Prepare fresh formulations regularly and ensure they are well-mixed before each administration.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.

Methodology:

  • Animal Model: Use the same species and strain of animal that will be used for the efficacy studies (e.g., immunodeficient mice for xenografts).

  • Group Allocation: Randomly assign animals to several dose groups, including a vehicle control group (typically 3-5 animals per group).

  • Dose Selection: Based on in vitro data and literature on similar compounds, select a range of starting doses. A logarithmic dose escalation can be employed.

  • Drug Administration: Administer this compound and the vehicle control according to the planned route and schedule (e.g., daily oral gavage for 14 days).[8]

  • Monitoring:

    • Body Weight: Measure at least three times a week.[8]

    • Clinical Signs: Observe daily for signs of toxicity (e.g., changes in posture, activity, grooming).[8]

    • Food and Water Intake: Monitor daily.

  • Endpoint: The study typically concludes after the last dose. The MTD is defined as the highest dose that does not cause mortality or more than a 20% sustained loss in body weight.

Protocol 2: Efficacy Study in a Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound at well-tolerated doses.

Methodology:

  • Cell Culture and Implantation: Culture a human cancer cell line with the EGFR L858R/T790M mutation (e.g., NCI-H1975) and implant the cells subcutaneously into immunodeficient mice.[8]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment. Measure tumor volume regularly using calipers.[8]

  • Group Allocation: Randomize animals into treatment groups, including a vehicle control and potentially a positive control (a known EGFR inhibitor).

  • Treatment: Administer this compound at doses at or below the determined MTD.

  • Monitoring:

    • Tumor Volume: Measure 2-3 times per week.[8]

    • Body Weight: Monitor 2-3 times per week as an indicator of toxicity.[8]

    • Clinical Signs: Daily observation for any signs of distress.[8]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or as defined by the experimental protocol.

Data Presentation

Table 1: In Vitro Activity of this compound

AssayCell Line/TargetIC50 / EC50Notes
Biochemical Assay EGFR L858R/T790M1.1 nM[1][4][5]
Cell Proliferation Ba/F3 (EGFR L858R/T790M)4.9 µMAs a single agent.[1][4][5]
Cell Proliferation Ba/F3 (EGFR L858R/T790M)0.148 µMIn the presence of Cetuximab.[1][4][5]

Table 2: Example Dosing of a Related Allosteric EGFR Inhibitor (JBJ-04-125-02) in Mice

CompoundDose (mg/kg)Animal ModelEfficacyReference
JBJ-04-125-0250XenograftTumor regression[9]
JBJ-04-125-02100XenograftReduction in EGFR phosphorylation[9]

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR (L858R/T790M) RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation JBJ_07_149 This compound JBJ_07_149->EGFR Inhibits (Allosteric)

Caption: EGFR signaling pathway and the inhibitory action of this compound.

InVivo_Dosage_Workflow cluster_workflow In Vivo Dosage Refinement Workflow Start Start: In Vitro Data (IC50, EC50) MTD_Study Maximum Tolerated Dose (MTD) Study Start->MTD_Study Efficacy_Study Efficacy Study (Xenograft Model) MTD_Study->Efficacy_Study Determine Tolerated Dose Range PK_PD_Study Pharmacokinetic/Pharmacodynamic (PK/PD) Study Efficacy_Study->PK_PD_Study Evaluate Anti-Tumor Activity Optimal_Dose Optimal In Vivo Dose PK_PD_Study->Optimal_Dose Correlate Exposure with Response

Caption: General workflow for refining the in vivo dosage of an experimental compound.

Troubleshooting_Dosage cluster_troubleshooting Troubleshooting In Vivo Dosing Initial_Dose Initial Dose Administered Toxicity_Check Toxicity Observed? Initial_Dose->Toxicity_Check Efficacy_Check Efficacy Observed? Toxicity_Check->Efficacy_Check No High_Toxicity High Toxicity: - Reduce Dose - Check Vehicle Toxicity_Check->High_Toxicity Yes No_Efficacy No Efficacy: - Increase Dose (within MTD) - Check PK Efficacy_Check->No_Efficacy No Optimal_Response Optimal Response: Proceed with Dose Efficacy_Check->Optimal_Response Yes Suboptimal_Response Suboptimal Response: - Optimize Schedule - PK/PD Analysis Efficacy_Check->Suboptimal_Response Partial

Caption: A decision tree for troubleshooting common issues in in vivo dosing experiments.

References

Technical Support Center: Overcoming Resistance to JBJ-07-149 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges encountered during experiments with the allosteric EGFR inhibitor, JBJ-07-149.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] Unlike traditional ATP-competitive inhibitors, it binds to a pocket distinct from the ATP-binding site. This allows it to be effective against EGFR mutants that have developed resistance to other inhibitors, such as the L858R/T790M double mutant, which has an IC50 of 1.1 nM for this compound.[1][3][4]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced response. What are the potential mechanisms of acquired resistance?

Acquired resistance to targeted therapies like this compound can arise through several mechanisms:[5][6][7][8]

  • Secondary Mutations in EGFR: Although this compound is effective against the T790M mutation, new mutations within the allosteric binding site could emerge, preventing the drug from binding effectively.

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade.[5][7] Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) like HER2, MET, or FGFR, or downstream signaling molecules in pathways like PI3K/AKT/mTOR or RAS/RAF/ERK.[5][9]

  • Target Protein Overexpression: A significant increase in the expression of the target protein (EGFR) can sometimes titrate out the inhibitor, requiring higher concentrations to achieve the same effect.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[8]

Troubleshooting Guide

Problem 1: Decreased Cell Viability in Response to this compound Treatment is Less Than Expected.

If you observe a diminished effect of this compound on cancer cell viability, consider the following troubleshooting steps.

Workflow for Investigating Reduced this compound Efficacy

G cluster_0 Initial Observation cluster_1 Verification & Initial Checks cluster_2 Investigating Resistance Mechanisms cluster_3 Potential Solutions start Reduced this compound Efficacy Observed check_drug Confirm this compound Integrity & Concentration start->check_drug check_assay Validate Cell Viability Assay start->check_assay check_culture Assess Cell Culture Health & Passage Number start->check_culture seq_egfr Sequence EGFR for New Mutations check_assay->seq_egfr If assay is valid wb_bypass Western Blot for Bypass Pathway Activation check_assay->wb_bypass If assay is valid new_inhibitor Switch to a Different Generation Inhibitor seq_egfr->new_inhibitor If new mutation found coip_ppi Co-IP to Identify Novel Interacting Proteins wb_bypass->coip_ppi combo_therapy Implement Combination Therapy wb_bypass->combo_therapy If bypass pathway is active coip_ppi->combo_therapy drug_combo Perform Synergistic Drug Screening drug_combo->combo_therapy degrader_strat Utilize PROTAC Degrader Strategy combo_therapy->degrader_strat If combination is still insufficient

Caption: Troubleshooting workflow for reduced this compound efficacy.

Suggested Experiments and Data Interpretation:

  • Confirm Drug Integrity:

    • Action: Verify the concentration and stability of your this compound stock solution. If possible, test its activity on a sensitive control cell line.

    • Rationale: Improper storage or handling can lead to degradation of the compound.

  • Validate Cell Viability Assay:

    • Action: Ensure your cell viability assay (e.g., MTT, MTS) is performing optimally.[10][11][12][13] Include positive and negative controls.

    • Rationale: Assay artifacts can be mistaken for drug resistance.

  • Analyze EGFR Signaling:

    • Action: Perform a Western blot to assess the phosphorylation status of EGFR and its downstream effectors (e.g., p-AKT, p-ERK) in the presence and absence of this compound.

    • Rationale: In resistant cells, you may observe incomplete inhibition of EGFR phosphorylation or sustained activation of downstream pathways despite EGFR blockade.

    Hypothetical Western Blot Results in this compound Resistant Cells

    Target Protein Sensitive Cells + this compound Resistant Cells + this compound Interpretation
    p-EGFR (Tyr1068) Greatly Reduced Moderately Reduced or Unchanged Incomplete target inhibition.
    Total EGFR Unchanged Unchanged or Increased Increased expression may contribute to resistance.
    p-AKT (Ser473) Reduced Unchanged or Increased Activation of PI3K/AKT pathway.

    | p-ERK1/2 (Thr202/Tyr204) | Reduced | Unchanged or Increased | Activation of MAPK/ERK pathway. |

  • Investigate Bypass Pathways:

    • Action: Use a phospho-RTK array or Western blotting to screen for the activation of other receptor tyrosine kinases (e.g., HER2, MET, FGFR).

    • Rationale: Upregulation and activation of alternative RTKs can provide parallel survival signals.

    Signaling Pathways Implicated in this compound Resistance

    G cluster_0 Plasma Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Other_RTK Other RTKs (MET, HER2, etc.) Other_RTK->RAS Bypass Other_RTK->PI3K Bypass RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation JBJ This compound JBJ->EGFR Inhibits

    Caption: Potential bypass signaling pathways in this compound resistance.

  • Explore Combination Therapies:

    • Action: Based on your findings, test this compound in combination with inhibitors of the identified bypass pathway (e.g., a MEK inhibitor if the MAPK pathway is activated).[9][14] Perform a synergy screen to identify effective drug combinations.[15][16]

    • Rationale: Combination therapy can block both the primary target and the escape mechanism, leading to a more durable response.[14]

Problem 2: this compound Shows Reduced Efficacy as a Single Agent, Even in Cell Lines with the L858R/T790M Mutation.

Some studies have shown that while this compound potently inhibits the catalytic activity of EGFR L858R/T790M in vitro, its anti-proliferative activity as a single agent in cellular assays can be less effective.[1][2]

Suggested Approach:

  • Co-treatment with an EGFR Dimerization Blocker:

    • Action: Treat cells with this compound in combination with an antibody that blocks EGFR dimerization, such as Cetuximab.

    • Rationale: The efficacy of some allosteric inhibitors is enhanced when EGFR dimerization is prevented.[1] Studies have shown a significant increase in the anti-proliferative activity of this compound in the presence of Cetuximab.[3][4]

    Comparative IC50 Values for this compound

    Cell Line Treatment IC50 (µM) Reference
    Ba/F3 EGFR L858R/T790M This compound alone 4.9 [1][3]

    | Ba/F3 EGFR L858R/T790M | this compound + Cetuximab | 0.148 |[1][3] |

  • Consider a PROTAC Strategy:

    • Action: If available, utilize a PROTAC (Proteolysis Targeting Chimera) derived from this compound, such as DDC-01-163.

    • Rationale: PROTACs link the target protein inhibitor to an E3 ligase ligand, leading to the degradation of the target protein rather than just its inhibition.[1][2] DDC-01-163 has been shown to be more potent than this compound in cellular assays and can overcome resistance.[1][2][17]

    PROTAC-mediated Degradation of EGFR

    G PROTAC DDC-01-163 (this compound-linker-Pomalidomide) EGFR EGFR PROTAC->EGFR Binds E3 CRBN E3 Ligase PROTAC->E3 Recruits Proteasome Proteasome EGFR->Proteasome Targeted for Degradation E3->EGFR Ubiquitinates Ub Ubiquitin

    Caption: Mechanism of PROTAC-mediated EGFR degradation.

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound and/or other inhibitors for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10][13]

  • Formazan (B1609692) Solubilization: Carefully aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.[12]

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570-590 nm.[11][12]

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate.[18][19][20]

  • Sample Preparation: Treat cells as required, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-PAGE gel.[18]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20][21]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.[21]

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions.[22][23][24]

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer to preserve protein complexes.[24]

  • Pre-clearing: (Optional) Incubate the lysate with protein A/G beads to reduce non-specific binding.[23]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against your "bait" protein overnight at 4°C.

  • Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.[25]

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[24][25]

  • Elution: Elute the protein complexes from the beads by boiling in SDS sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting to detect the "prey" protein.[22]

References

Validation & Comparative

A Comparative Guide to Allosteric EGFR Inhibitors: Focus on JBJ-07-149

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving, driven by the need to overcome acquired resistance to conventional ATP-competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). Allosteric inhibitors, which bind to a site on the EGFR kinase domain distinct from the ATP-binding pocket, represent a promising strategy to combat resistance mechanisms, particularly those arising from mutations such as T790M and C797S. This guide provides a detailed comparison of the preclinical performance of JBJ-07-149 and other notable allosteric EGFR inhibitors, supported by available experimental data.

Quantitative Performance Comparison

The following table summarizes the biochemical potency (IC50 values) of various allosteric EGFR inhibitors against wild-type (WT) EGFR and clinically relevant mutant forms of the receptor. Lower IC50 values indicate greater potency.

InhibitorEGFR WT (nM)EGFR L858R (nM)EGFR T790M (nM)EGFR L858R/T790M (nM)EGFR L858R/T790M/C797S (nM)EGFR Del19/T790M/C797S (nM)
This compound ---1.1[1][2][3][4]--
EAI045 1900[5]19[5]190[5]2[5]>1000[6][7]-
JBJ-04-125-02 ---0.26[8][9]Effective in vitro[8]-
JBJ-09-063 -0.147[10][11][12][13][14]-0.063[10][11][12][13][14]0.083[10][11][12][13][14]-
CH7233163 >100000.41-0.170.25[15]0.28[6][16]
EAI-432 Spares WT[17]Potent-PotentPotent-

Experimental Methodologies

The data presented in this guide are derived from standard preclinical assays designed to evaluate the efficacy of kinase inhibitors. Below are generalized protocols for the key experiments cited.

Biochemical Kinase Inhibition Assay (e.g., TR-FRET or ADP-Glo™)

This assay quantifies the enzymatic activity of purified EGFR kinase domains (wild-type or mutant) and the inhibitory effect of test compounds.

General Protocol:

  • Reagents: Recombinant human EGFR kinase domains, kinase buffer, ATP, a suitable substrate (e.g., a synthetic peptide), and the test inhibitor.

  • Procedure:

    • The EGFR enzyme is pre-incubated with serially diluted concentrations of the inhibitor in a microplate well.

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of product formed (phosphorylated substrate) or ATP consumed is quantified.

      • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This method uses a lanthanide-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled tracer. Phosphorylation brings the donor and acceptor fluorophores into proximity, generating a FRET signal that is proportional to kinase activity.

      • ADP-Glo™: This luminescence-based assay measures the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP, and then a second reagent converts the ADP to ATP, which is used to generate a luminescent signal.

  • Data Analysis: The signal is measured using a plate reader, and the IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (e.g., CellTiter-Glo® or MTT)

This assay assesses the ability of an inhibitor to suppress the growth of cancer cell lines that are dependent on EGFR signaling.

General Protocol:

  • Cell Culture: Cancer cell lines harboring specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M) are cultured in appropriate media.

  • Procedure:

    • Cells are seeded into multi-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the allosteric inhibitor.

    • The plates are incubated for a period of 72 hours to allow for cell proliferation.

    • Cell viability is measured using a metabolic assay.

      • CellTiter-Glo®: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The reagent lyses the cells and generates a luminescent signal proportional to the ATP concentration.

      • MTT Assay: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. The formazan is then solubilized, and the absorbance is measured.

  • Data Analysis: The signal is read using a plate reader, and the percentage of cell growth inhibition relative to a vehicle-treated control is calculated. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

Allosteric EGFR inhibitors function by binding to a pocket on the kinase domain that is separate from the ATP-binding site. This binding induces a conformational change in the receptor, which in turn inhibits its kinase activity and downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Grb2/SOS PI3K PI3K EGFR->PI3K Allosteric_Inhibitor Allosteric Inhibitor Allosteric_Inhibitor->EGFR Binds to allosteric site ATP_Competitive_Inhibitor ATP-Competitive Inhibitor ATP_Competitive_Inhibitor->EGFR Competes with ATP at active site ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Experimental_Workflow Start Start: Novel Allosteric Inhibitor Biochemical_Assay Biochemical Kinase Assay (IC50 determination vs. WT & Mutant EGFR) Start->Biochemical_Assay Cell_Proliferation_Assay Cell-Based Proliferation Assay (IC50 in cancer cell lines) Biochemical_Assay->Cell_Proliferation_Assay Potent & Selective Compounds Downstream_Signaling_Assay Western Blot for Downstream Signaling (pEGFR, pAKT, pERK) Cell_Proliferation_Assay->Downstream_Signaling_Assay Active in Cells In_Vivo_Studies In Vivo Xenograft Models in Mice Downstream_Signaling_Assay->In_Vivo_Studies Target Engagement Confirmed Lead_Optimization Lead Optimization/ Clinical Candidate In_Vivo_Studies->Lead_Optimization Efficacious in vivo

References

A Comparative Analysis of Allosteric EGFR Inhibitors: JBJ-07-149 vs. EAI001

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations, allosteric inhibitors have emerged as a promising strategy to overcome resistance to traditional ATP-competitive tyrosine kinase inhibitors (TKIs). This guide provides a detailed comparative analysis of two such allosteric inhibitors, JBJ-07-149 and its progenitor, EAI001, with a focus on their performance, mechanism of action, and supporting experimental data for researchers, scientists, and drug development professionals.

Executive Summary

This compound and EAI001 are both selective, allosteric inhibitors of mutant EGFR, particularly the drug-resistant L858R/T790M mutation. This compound was developed as a derivative of EAI001, featuring a modification designed to extend the molecule into a solvent-exposed region of the protein. This structural alteration translates to a significant increase in biochemical potency. However, in cellular contexts, the activity of this compound as a single agent is limited, highlighting the complexities of translating biochemical potency to cellular efficacy for this class of inhibitors.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and EAI001, providing a clear comparison of their inhibitory activities.

Compound Target Assay Type IC50 (nM) Reference
This compound EGFR L858R/T790MBiochemical (HTRF)1.1[1][2][3]
EAI001 EGFR L858R/T790MBiochemical24

Table 1: Biochemical Potency Against EGFR L858R/T790M. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the enzymatic activity of the target protein by 50%. A lower IC50 value denotes higher potency.

Compound Cell Line Condition EC50 (µM) Reference
This compound Ba/F3 (EGFR L858R/T790M)Single Agent4.9 (ineffective)[1][2]
This compound Ba/F3 (EGFR L858R/T790M)with Cetuximab0.148[1][2]

Table 2: Cellular Anti-Proliferative Activity. The half-maximal effective concentration (EC50) represents the concentration of a drug that gives half of the maximal response, in this case, the inhibition of cell proliferation.

Mechanism of Action and Signaling Pathways

Both this compound and EAI001 are allosteric inhibitors, meaning they bind to a site on the EGFR kinase domain that is distinct from the highly conserved ATP-binding pocket targeted by most TKIs. This alternative binding mode allows them to be effective against mutations that confer resistance to ATP-competitive inhibitors, such as the T790M "gatekeeper" mutation.

Upon activation by ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream signaling cascades crucial for cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. Allosteric inhibitors like this compound and EAI001 prevent the conformational changes necessary for kinase activation, thereby inhibiting these downstream pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Allosteric Inhibitors cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K activates RAS RAS EGFR->RAS activates JBJ_EAI This compound / EAI001 JBJ_EAI->EGFR inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: EGFR Signaling Pathway and Point of Inhibition. This diagram illustrates the primary downstream signaling cascades activated by EGFR and the inhibitory action of allosteric inhibitors like this compound and EAI001.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the IC50 values of inhibitors against the purified EGFR kinase domain.

  • Reagents and Materials : Purified recombinant EGFR L858R/T790M, biotinylated substrate peptide, ATP, HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665), assay buffer, and test compounds (this compound or EAI001).

  • Procedure :

    • The kinase reaction is initiated by mixing the EGFR enzyme, the test compound at various concentrations, and the biotinylated substrate in the assay buffer.

    • ATP is added to start the phosphorylation reaction.

    • The reaction is incubated at room temperature.

    • HTRF detection reagents are added to stop the reaction and initiate the detection process.

    • After another incubation period, the HTRF signal is read on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.

  • Data Analysis : The HTRF ratio is calculated, and the percent inhibition is determined for each compound concentration. IC50 values are then calculated by fitting the data to a four-parameter logistic dose-response curve.

HTRF_Workflow cluster_workflow HTRF Assay Workflow Start Start Mix Mix EGFR Enzyme, Inhibitor, and Biotinylated Substrate Start->Mix Add_ATP Add ATP to Start Reaction Mix->Add_ATP Incubate_1 Incubate Add_ATP->Incubate_1 Add_Detection Add HTRF Detection Reagents Incubate_1->Add_Detection Incubate_2 Incubate Add_Detection->Incubate_2 Read_Plate Read HTRF Signal Incubate_2->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End

Figure 2: HTRF Biochemical Assay Workflow. A simplified workflow for determining the IC50 of EGFR inhibitors.

Cellular Proliferation Assay

This assay measures the effect of the inhibitors on the growth of cancer cells that are dependent on EGFR signaling.

  • Cell Line : Ba/F3, a murine pro-B cell line that is dependent on IL-3 for survival, engineered to express human EGFR L858R/T790M. In the absence of IL-3, these cells become dependent on the activity of the expressed mutant EGFR for proliferation and survival.

  • Procedure :

    • Cells are seeded in 96-well plates in media lacking IL-3.

    • The cells are treated with a serial dilution of the test compound (e.g., this compound). For combination studies, a fixed concentration of an agent like cetuximab is added.

    • The plates are incubated for 72 hours.

    • Cell viability is assessed using a reagent such as MTS or CellTiter-Glo, which measures metabolic activity.

  • Data Analysis : The signal from the viability reagent is measured using a plate reader. The percentage of proliferation relative to vehicle-treated control cells is calculated, and EC50 values are determined using a non-linear regression model.

Western Blotting for Downstream Signaling

This technique is used to assess the effect of the inhibitors on the phosphorylation status of key downstream signaling proteins like AKT and ERK.

  • Cell Treatment and Lysis : Cells expressing the target EGFR mutant are treated with the inhibitor for a specified time. Subsequently, the cells are lysed to extract total protein.

  • Protein Quantification and Electrophoresis : The protein concentration of the lysates is determined, and equal amounts of protein are separated by size using SDS-PAGE.

  • Transfer and Immunoblotting : The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific for the phosphorylated forms of EGFR, AKT, and ERK, as well as antibodies for the total forms of these proteins as loading controls.

  • Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction. The signal is captured using an imaging system.

  • Analysis : The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of signaling inhibition.

Discussion and Conclusion

The available data indicates that while this compound is a significantly more potent biochemical inhibitor of EGFR L858R/T790M than its predecessor EAI001, this enhanced potency does not directly translate to efficacy as a single agent in cellular proliferation assays[1]. The ineffectiveness of this compound alone in these assays suggests that factors within the cellular environment, such as protein-protein interactions or cellular transport, may limit its activity. The restoration of potent anti-proliferative activity in the presence of cetuximab, an antibody that disrupts EGFR dimerization, points towards the importance of EGFR oligomerization state in the mechanism of action of these allosteric inhibitors[1].

For researchers and drug developers, this comparative analysis underscores the critical need to evaluate potential inhibitors in multiple assay formats to build a comprehensive understanding of their therapeutic potential. While biochemical assays are invaluable for initial screening and structure-activity relationship studies, cellular assays provide a more biologically relevant context to assess drug efficacy. The evolution from EAI001 to this compound demonstrates successful medicinal chemistry efforts to improve biochemical potency. Future work will likely focus on optimizing the cellular activity of this class of allosteric inhibitors to unlock their full therapeutic promise.

References

Validating the Mutant-Selectivity of JBJ-07-149: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance poses a significant challenge in the treatment of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations. While successive generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, acquired resistance mechanisms, such as the T790M and C797S mutations, limit their long-term efficacy. This guide provides a comparative analysis of JBJ-07-149, an allosteric EGFR inhibitor, and evaluates its mutant-selective profile against established EGFR TKIs.

This compound is an allosteric inhibitor that potently targets the EGFR L858R/T790M double mutant.[1][2][3][4] It serves as the parent compound for the development of proteolysis-targeting chimeras (PROTACs), such as DDC-01-163, which have demonstrated selective degradation of mutant EGFR.[5][6][7][8] This guide will present available experimental data to validate the mutant-selectivity of this compound and compare its performance with first, second, and third-generation EGFR inhibitors.

Comparative Inhibitory Activity of EGFR Inhibitors

The following tables summarize the biochemical and cellular inhibitory activities of this compound and other key EGFR inhibitors against various EGFR mutations.

Table 1: Biochemical IC50 Values of EGFR Inhibitors (nM)

CompoundGenerationEGFR WTEGFR L858REGFR del19EGFR L858R/T790MEGFR del19/T790M/C797SEGFR L858R/T790M/C797S
This compound Allosteric---1.1[1][2][4]--
Gefitinib1st------
Erlotinib1st------
Afatinib2nd------
Osimertinib3rd------
Data for many mutations for this compound and standardized comparative data for other inhibitors are not publicly available in the searched literature.

Table 2: Cellular IC50/EC50 Values of EGFR Inhibitors (µM)

CompoundGenerationCell LineEGFR MutationIC50/EC50 (µM)
This compound AllostericBa/F3L858R/T790M4.9[1][2][4]
This compound + Cetuximab AllostericBa/F3L858R/T790M0.148[1][2]
DDC-01-163 (PROTAC derivative)AllostericBa/F3WT>10[4][5][6]
DDC-01-163 (PROTAC derivative)AllostericBa/F3L858R/T790M0.096[5][6]
DDC-01-163 (PROTAC derivative)AllostericBa/F3L858R/T790M/C797S0.041[5]
A comprehensive, directly comparable dataset for all inhibitors across a panel of cell lines was not available in the searched literature.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate this compound, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR_WT Wild-Type EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR_WT->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR_WT->PI3K_AKT Activates EGFR_mut Mutant EGFR (L858R, del19, T790M, C797S) EGFR_mut->RAS_RAF Constitutively Activates EGFR_mut->PI3K_AKT Constitutively Activates Gen123_TKI 1st/2nd/3rd Gen TKI (ATP-Competitive) Gen123_TKI->EGFR_WT Inhibits (Off-target effects) Gen123_TKI->EGFR_mut Inhibits (less effective on T790M/C797S) JBJ_07_149 This compound (Allosteric) JBJ_07_149->EGFR_mut Selectively Inhibits Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation EGF EGF (Ligand) EGF->EGFR_WT Binds EGF->EGFR_mut Binds

EGFR Signaling and Inhibition Mechanisms

Experimental_Workflow Workflow for Validating Mutant-Selectivity cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Purified_Kinases Purified EGFR Kinases (WT, L858R, L858R/T790M, etc.) HTRF_Assay HTRF Kinase Assay Purified_Kinases->HTRF_Assay Biochem_IC50 Determine Biochemical IC50 HTRF_Assay->Biochem_IC50 Comparison Compare IC50/EC50 values across different EGFR variants to determine selectivity Biochem_IC50->Comparison Cell_Lines Engineered Cell Lines (e.g., Ba/F3 expressing EGFR mutants) Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Lines->Proliferation_Assay Cellular_EC50 Determine Cellular EC50 Proliferation_Assay->Cellular_EC50 Cellular_EC50->Comparison Inhibitor Test Inhibitor (this compound) Inhibitor->HTRF_Assay Inhibitor->Proliferation_Assay

Experimental Workflow for Selectivity Validation

Detailed Experimental Protocols

Detailed experimental protocols for the specific assays used to characterize this compound are not fully available in the public domain. However, the following are generalized protocols for the types of experiments typically employed.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for Biochemical IC50 Determination

This assay is used to measure the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase variants.

  • Reagent Preparation : Prepare assay buffer, recombinant EGFR kinase, ATP, and the test compound (this compound) at various concentrations. The HTRF detection reagents consist of a substrate peptide and an anti-phospho-specific antibody labeled with a FRET donor and acceptor.

  • Kinase Reaction : In a microplate, combine the EGFR kinase, the test compound, and the substrate peptide. Initiate the kinase reaction by adding ATP. Incubate the plate to allow for phosphorylation of the substrate.

  • Detection : Stop the kinase reaction and add the HTRF detection antibodies. After an incubation period to allow for antibody binding, read the plate on an HTRF-compatible microplate reader.

  • Data Analysis : The ratio of the fluorescence signals from the acceptor and donor is calculated. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is determined by plotting the HTRF ratio against the inhibitor concentration and fitting the data to a dose-response curve.

Ba/F3 Cell Proliferation Assay for Cellular EC50 Determination

This assay assesses the effect of an inhibitor on the proliferation of cells that are dependent on the activity of a specific EGFR mutant for their survival and growth.

  • Cell Culture : Ba/F3 cells, a murine pro-B cell line, are engineered to express a specific human EGFR mutant (e.g., L858R/T790M). These cells are cultured in a medium that makes their proliferation dependent on the activity of the expressed EGFR mutant.

  • Assay Setup : Seed the Ba/F3 cells in a 96-well plate. Add the test compound (this compound) in a series of dilutions to the wells. Include appropriate controls (e.g., cells with no inhibitor).

  • Incubation : Incubate the plate for a period of time (e.g., 72 hours) to allow the inhibitor to affect cell proliferation.

  • Viability Measurement : Add a reagent to measure cell viability, such as MTT or CellTiter-Glo. These reagents produce a colorimetric or luminescent signal that is proportional to the number of viable cells.

  • Data Analysis : Measure the signal using a microplate reader. The EC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is calculated by plotting the viability signal against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The available data indicates that this compound is a potent biochemical inhibitor of the EGFR L858R/T790M mutant. The cellular activity of its PROTAC derivative, DDC-01-163, demonstrates a clear selectivity for mutant EGFR over wild-type, suggesting that the parent allosteric inhibitor scaffold of this compound is the primary driver of this mutant-selectivity.[5][6] The enhanced cellular potency of this compound in the presence of Cetuximab suggests a potential for combination therapies.[1][2]

However, a comprehensive validation of the mutant-selectivity of this compound is currently limited by the lack of publicly available data on its activity against a broader panel of EGFR mutations, including wild-type, single activating mutations, and the clinically significant C797S triple mutant. Further studies directly comparing this compound with other generations of EGFR inhibitors under standardized assay conditions are necessary to fully elucidate its therapeutic potential and position it within the landscape of EGFR-targeted therapies.

References

head-to-head comparison of JBJ-07-149 and its PROTAC derivative DDC-01-163

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a detailed, data-driven comparison of the allosteric EGFR inhibitor JBJ-07-149 and its proteolysis-targeting chimera (PROTAC) derivative, DDC-01-163. The following sections present a head-to-head analysis of their performance, supported by experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and mechanisms.

Introduction

This compound is an allosteric inhibitor of the epidermal growth factor receptor (EGFR), specifically targeting the L858R/T790M mutant form of the enzyme. DDC-01-163 is a PROTAC that incorporates this compound as the EGFR-targeting warhead, linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This design aims to induce the targeted degradation of mutant EGFR, offering a distinct mechanism of action compared to simple inhibition. This guide will explore the biochemical and cellular consequences of this transformation from an inhibitor to a degrader.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the biochemical and cellular activities of this compound and DDC-01-163.

Table 1: Biochemical Activity against EGFR L858R/T790M
CompoundIC50 (nM)
This compound1.1[1]
DDC-01-16345[1]

IC50: Half-maximal inhibitory concentration in a biochemical assay.

Table 2: Cellular Proliferation in Ba/F3 Cell Lines
CompoundCell LineEC50 (µM)
This compoundBa/F3 EGFR L858R/T790M4.9[2]
DDC-01-163Ba/F3 EGFR L858R/T790M0.096
This compoundBa/F3 EGFR WT>10
DDC-01-163Ba/F3 EGFR WT>10

EC50: Half-maximal effective concentration in a cellular proliferation assay. Ba/F3 is a murine pro-B cell line that is dependent on IL-3 for survival and proliferation. Expression of an active oncogene, such as mutant EGFR, can render these cells IL-3 independent.

Mechanism of Action

This compound functions as a conventional inhibitor, binding to an allosteric site on the EGFR L858R/T790M mutant to block its kinase activity. In contrast, DDC-01-163 acts as a degrader. It forms a ternary complex between the mutant EGFR protein and the CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the EGFR protein.

Signaling Pathway and PROTAC Mechanism

EGFR_Signaling_and_PROTAC_Mechanism cluster_0 This compound: Inhibition cluster_1 DDC-01-163: Degradation EGFR\n(L858R/T790M) EGFR (L858R/T790M) Downstream Signaling Downstream Signaling EGFR\n(L858R/T790M)->Downstream Signaling ATP This compound This compound This compound->EGFR\n(L858R/T790M) DDC-01-163 DDC-01-163 Ternary Complex Ternary Complex DDC-01-163->Ternary Complex Mutant EGFR Mutant EGFR Mutant EGFR->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination CRBN E3 Ligase CRBN E3 Ligase CRBN E3 Ligase->Ternary Complex Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Mutant EGFR\n(Degraded) Mutant EGFR (Degraded) Proteasomal Degradation->Mutant EGFR\n(Degraded)

Caption: Mechanism of action for this compound and DDC-01-163.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

EGFR L858R/T790M HTRF Kinase Assay

This assay biochemically measures the inhibitory activity of compounds against the purified EGFR L858R/T790M enzyme.

  • Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a fluorescence resonance energy transfer (FRET)-based technology. The assay measures the phosphorylation of a biotinylated substrate peptide by the EGFR kinase. A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of both conjugates brings the donor (europium cryptate) and acceptor (XL665) into close proximity, resulting in a FRET signal.

  • Protocol:

    • Prepare a reaction mixture containing the EGFR L858R/T790M enzyme, a biotinylated peptide substrate, and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Add serial dilutions of the test compounds (this compound or DDC-01-163) to the reaction mixture in a low-volume 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a detection mixture containing HTRF detection reagents (europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665) in a detection buffer.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC50 value.

Ba/F3 Cell Proliferation Assay

This assay assesses the effect of the compounds on the proliferation of Ba/F3 cells engineered to express either wild-type or mutant EGFR.

  • Principle: The proliferation of Ba/F3 cells expressing oncogenic EGFR mutants is dependent on the kinase activity of EGFR. Inhibition of EGFR or its degradation will lead to a decrease in cell viability. Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Protocol:

    • Culture Ba/F3 cells stably expressing either wild-type EGFR or EGFR L858R/T790M in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS). For the mutant cell line, the media is typically IL-3 free to ensure dependence on EGFR signaling.

    • Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control and plot the results against the compound concentration to determine the EC50 value.

Western Blot Analysis of EGFR Degradation

This experiment visualizes and quantifies the degradation of EGFR protein induced by DDC-01-163.

  • Principle: Western blotting is used to separate proteins by size via gel electrophoresis and then detect a specific protein of interest using antibodies. The amount of EGFR protein in cells treated with DDC-01-163 is compared to untreated or control-treated cells.

  • Protocol:

    • Plate Ba/F3 EGFR L858R/T790M or H1975 cells and treat with various concentrations of DDC-01-163 for different time points (e.g., 0, 4, 8, 24, 48, 72 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against total EGFR overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.

    • Quantify the band intensities using densitometry software.

Cellular CRBN Engagement Assay

This assay confirms that DDC-01-163 engages the CRBN E3 ligase within the cell.

  • Principle: This assay often utilizes a competitive displacement format. For example, a NanoBRET assay can be used where cells express a NanoLuc-CRBN fusion protein. A fluorescently labeled CRBN ligand (tracer) is added, which binds to NanoLuc-CRBN and generates a BRET signal. Unlabeled CRBN ligands, such as the pomalidomide (B1683931) moiety of DDC-01-163, will compete with the tracer for binding to CRBN, resulting in a decrease in the BRET signal.

  • Protocol:

    • Transfect cells (e.g., HEK293T) with a vector encoding a NanoLuc-CRBN fusion protein.

    • Seed the transfected cells into a 96-well plate.

    • Add serial dilutions of the test compound (DDC-01-163) to the cells and incubate for a defined period.

    • Add the fluorescent CRBN tracer to the wells.

    • Add the NanoBRET substrate to initiate the luminescent reaction.

    • Measure the donor (460 nm) and acceptor (610 nm) emission signals using a plate reader equipped with the appropriate filters.

    • Calculate the BRET ratio and plot it against the compound concentration to determine the cellular target engagement.

Experimental Workflow Visualization

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cellular Assays HTRF Kinase Assay HTRF Kinase Assay CellProliferation Cell Proliferation Assay WesternBlot Western Blot CellProliferation->WesternBlot Confirm Mechanism CRBNEngagement CRBN Engagement Assay WesternBlot->CRBNEngagement Validate Target Compound Synthesis Compound Synthesis Compound Synthesis->HTRF Kinase Assay Test Compounds Compound Synthesis->CellProliferation Test Compounds

Caption: A typical experimental workflow for comparing an inhibitor and its PROTAC derivative.

Conclusion

The conversion of the EGFR inhibitor this compound into the PROTAC degrader DDC-01-163 results in a molecule with a distinct and potent mechanism of action. While DDC-01-163 exhibits a weaker inhibitory effect in biochemical assays compared to its parent molecule, it demonstrates significantly enhanced potency in cellular proliferation assays against the EGFR L858R/T790M mutant. This is attributed to its ability to induce the degradation of the target protein. Furthermore, both compounds show high selectivity for the mutant over wild-type EGFR. The data presented in this guide highlights the potential of the PROTAC technology to transform inhibitors into highly effective protein degraders for therapeutic applications.

References

Validating the On-Target Effects of JBJ-07-149 Using Western Blot: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the allosteric EGFR inhibitor, JBJ-07-149, with the ATP-competitive inhibitor, Osimertinib, focusing on the validation of their on-target effects using Western blot analysis. This document is intended for researchers, scientists, and drug development professionals working on targeted cancer therapies.

Introduction

This compound is an allosteric inhibitor designed to target mutant forms of the Epidermal Growth Factor Receptor (EGFR), specifically the L858R/T790M double mutant, with high potency.[1][2][3] Unlike traditional ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a distinct site, offering a potential strategy to overcome acquired resistance to frontline therapies.[4][5] The primary on-target effect of this compound is the inhibition of EGFR's kinase activity, which can be effectively measured by assessing the phosphorylation status of EGFR and its downstream signaling components via Western blot.

This guide will compare the inhibitory effects of this compound and its analogue JBJ-04-125-02 with Osimertinib, a widely used third-generation EGFR tyrosine kinase inhibitor (TKI).

Comparative Data

The following table summarizes the key inhibitory activities of this compound and a related, next-generation allosteric inhibitor, JBJ-04-125-02, in comparison to Osimertinib.

Compound Target Inhibitory Concentration (IC50) Cellular Anti-proliferative Activity (EC50) Mechanism of Action Reference
This compound EGFR L858R/T790M1.1 nM4.9 µM (single agent)Allosteric Inhibitor[1][3]
JBJ-04-125-02 EGFR L858R/T790M/C797SNot explicitly stated, but potent inhibitorPotent single-agent activityAllosteric Inhibitor[4][5]
Osimertinib EGFR T790M/L858R/Del19Potent inhibitorPotent inhibitorATP-Competitive Inhibitor[4][5]
Western Blot Analysis: On-Target Effect Validation

Western blot is a crucial technique to confirm the on-target engagement of EGFR inhibitors. The inhibition of EGFR kinase activity leads to a decrease in its autophosphorylation and the subsequent reduction in the phosphorylation of downstream signaling proteins in the PI3K/AKT and MAPK/ERK pathways.

A study on the related allosteric inhibitor JBJ-04-125-02 demonstrated that treatment of H1975 cells (harboring the L858R/T790M EGFR mutation) resulted in a dose-dependent decrease in the phosphorylation of EGFR (p-EGFR), AKT (p-AKT), and ERK1/2 (p-ERK1/2), while the total protein levels of EGFR, AKT, and ERK1/2 remained unchanged.[4][5] Similar results would be expected for this compound.

Expected Western Blot Results:

Treatment p-EGFR Total EGFR p-AKT Total AKT p-ERK1/2 Total ERK1/2
Vehicle (DMSO) HighUnchangedHighUnchangedHighUnchanged
This compound DecreasedUnchangedDecreasedUnchangedDecreasedUnchanged
Osimertinib DecreasedUnchangedDecreasedUnchangedDecreasedUnchanged

Diagrams

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription EGF EGF EGF->EGFR Binds JBJ_07_149 This compound JBJ_07_149->EGFR Inhibits (Allosteric) Osimertinib Osimertinib Osimertinib->EGFR Inhibits (ATP-Competitive)

Caption: EGFR signaling pathway and points of inhibition.

Experimental Workflow

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Electrophoresis & Transfer cluster_immunodetection 3. Immunodetection cluster_analysis 4. Analysis Cell_Culture Cell Culture (e.g., H1975) Treatment Treat with this compound, Osimertinib, or Vehicle Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification (BCA Assay) Treatment->Lysis SDS_PAGE SDS-PAGE (Protein Separation by Size) Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-EGFR) Blocking->Primary_Ab Secondary_Ab HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection (ECL) Secondary_Ab->Detection Imaging Imaging System (e.g., CCD camera) Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry

Caption: Western blot workflow for target validation.

Experimental Protocols

Cell Culture and Treatment
  • Culture H1975 non-small cell lung cancer cells, which harbor the EGFR L858R/T790M mutation, in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound, Osimertinib, or a vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).

Western Blot Protocol

1. Cell Lysis and Protein Quantification

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.[6]

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[6]

  • Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.

2. SDS-PAGE and Protein Transfer

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5-10 minutes.[6]

  • Separate the protein samples on an 8-10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[8] For PVDF, pre-wet the membrane in methanol (B129727) for 30 seconds, followed by equilibration in transfer buffer.

  • Perform the transfer using a wet or semi-dry transfer system.[8]

3. Immunoblotting and Detection

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Incubate the membrane with primary antibodies specific for p-EGFR, EGFR, p-AKT, AKT, p-ERK1/2, ERK1/2, and a loading control (e.g., ß-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.[6]

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[8]

4. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the levels of phosphorylated proteins to their respective total protein levels. Normalize the total protein levels to the loading control to ensure equal loading across lanes.

References

Kinase Selectivity Profile of JBJ-07-149: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of JBJ-07-149, an allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), with other relevant kinase inhibitors. The information presented herein is intended to offer an objective overview supported by available experimental data to aid in research and drug development efforts.

Introduction to this compound

This compound is a potent and selective allosteric inhibitor targeting the double mutant EGFR L858R/T790M, a common mechanism of resistance to first- and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1][2] Unlike ATP-competitive inhibitors, allosteric inhibitors like this compound bind to a site distinct from the ATP-binding pocket, offering a different mechanism to overcome resistance mutations.[1][3] this compound has demonstrated a high potency for its primary target with a reported half-maximal inhibitory concentration (IC50) of 1.1 nM.[2][4][5] This compound has also served as a basis for the development of proteolysis-targeting chimeras (PROTACs), such as DDC-01-163, aimed at degrading the EGFR protein.[1][2][4]

Comparative Kinase Selectivity

While a comprehensive, publicly available kinome-wide scan for this compound has not been identified, data from a closely related analog, JBJ-04-125-02 , provides strong evidence for the high selectivity of this chemical scaffold. A KINOMEscan™ assay performed with JBJ-04-125-02 demonstrated excellent selectivity across a panel of 468 kinases.[6] This suggests that the core structure of these allosteric inhibitors has a low propensity for off-target kinase binding, a desirable characteristic for minimizing potential side effects.

For comparison, third-generation EGFR inhibitors such as Osimertinib are also known for their high selectivity for mutant EGFR over wild-type EGFR.[7][8] This selectivity is a key factor in their clinical efficacy and improved safety profiles compared to earlier generation inhibitors.[7][8]

The following table summarizes the known inhibitory activity of this compound against its primary target.

CompoundTarget KinaseAssay TypeIC50 (nM)
This compound EGFR L858R/T790MHTRF1.1

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

The HTRF assay is a common method for determining the potency of kinase inhibitors.

Principle: This assay measures the phosphorylation of a substrate by the kinase of interest. A europium cryptate-labeled antibody detects the phosphorylated substrate, and a second acceptor fluorophore-labeled antibody binds to another part of the substrate. When these two fluorophores are in close proximity (i.e., when the substrate is phosphorylated and bound by both antibodies), Förster Resonance Energy Transfer (FRET) occurs, generating a specific fluorescent signal that is proportional to the kinase activity.

Generalized Protocol:

  • Reaction Setup: In a microplate, the EGFR L858R/T790M enzyme is incubated with the substrate and varying concentrations of the test compound (e.g., this compound).

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated to allow for substrate phosphorylation.

  • Detection: A solution containing the europium cryptate-labeled anti-phosphotyrosine antibody and the acceptor-labeled antibody is added to the wells.

  • Signal Measurement: After an incubation period to allow for antibody binding, the plate is read on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths to determine the FRET signal.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration.

KINOMEscan™ Selectivity Profiling

The KINOMEscan™ platform is a competition-based binding assay used to determine the selectivity of a compound against a large panel of kinases.[9][10]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

Generalized Protocol:

  • Assay Preparation: A panel of DNA-tagged kinases is prepared.

  • Competition Assay: Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 10 µM for broad profiling).

  • Quantification: The amount of kinase bound to the immobilized ligand is measured by qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle). A lower percentage indicates a stronger interaction between the compound and the kinase. The data is often visualized as a "tree spot" diagram, mapping the binding interactions across the human kinome.

Visualizing Experimental Workflows and Signaling Pathways

To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

G cluster_0 HTRF Kinase Assay Workflow A 1. Kinase, Substrate, and this compound Incubation B 2. Add ATP to Initiate Phosphorylation A->B C 3. Add HTRF Detection Reagents B->C D 4. Measure FRET Signal C->D E 5. Calculate IC50 D->E

Caption: Workflow for HTRF Kinase Assay.

G cluster_1 EGFR Signaling and Point of Inhibition EGF EGF Ligand EGFR EGFR (L858R/T790M) EGF->EGFR P Phosphorylation EGFR->P JBJ This compound (Allosteric Inhibitor) JBJ->EGFR Inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) P->Downstream

Caption: EGFR Signaling and this compound Inhibition.

Conclusion

This compound is a highly potent inhibitor of the clinically relevant EGFR L858R/T790M mutant. While a direct comprehensive kinase selectivity profile for this compound is not publicly available, the data from its close analog, JBJ-04-125-02, strongly suggests that this class of allosteric inhibitors possesses a high degree of selectivity. This characteristic, combined with its potent on-target activity, makes this compound and its derivatives promising candidates for further investigation in the development of targeted cancer therapies. Future studies providing a head-to-head kinome-wide comparison with other EGFR inhibitors would be invaluable for a more complete understanding of its selectivity profile.

References

Comparative Analysis of JBJ-07-149 in Overcoming EGFR Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cross-resistance profile and experimental evaluation of the allosteric EGFR inhibitor, JBJ-07-149.

This guide provides an objective comparison of this compound with other Epidermal Growth Factor Receptor (EGFR) inhibitors, supported by experimental data. It is designed to inform researchers and drug development professionals on its efficacy against various resistance mutations, detailing the methodologies for key experiments and visualizing relevant biological pathways and workflows.

Introduction to this compound: An Allosteric Approach

This compound is an allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). Unlike traditional ATP-competitive inhibitors that bind to the kinase domain's active site, this compound binds to a distinct, allosteric site. This mechanism offers a potential strategy to overcome acquired resistance to conventional EGFR tyrosine kinase inhibitors (TKIs).

This compound has been primarily investigated as a potent inhibitor of the EGFR L858R/T790M double mutant, a common resistance mechanism to first and second-generation EGFR TKIs.[1][2][3] It has also served as the parent compound for the development of the Proteolysis Targeting Chimera (PROTAC) degrader, DDC-01-163. This guide will focus on the cross-resistance profile of this compound itself, comparing its activity to its degrader derivative and other clinically relevant EGFR inhibitors.

Comparative Efficacy Against EGFR Mutations

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound and comparator compounds against various EGFR genotypes. The data is compiled from studies utilizing engineered Ba/F3 cell lines, which are dependent on the expressed EGFR mutant for survival and proliferation, and the human NSCLC cell line H1975, which endogenously harbors the L858R and T790M mutations.[2][4]

Table 1: In Vitro Kinase Inhibition of EGFR L858R/T790M

CompoundTargetIC50 (nM)
This compound EGFR L858R/T790M1.1 [1][2][3]
DDC-01-163EGFR L858R/T790M45[5]

Table 2: Anti-proliferative Activity in Ba/F3 Cells

Cell Line (EGFR Mutation)CompoundEC50 (µM)
Ba/F3 (L858R/T790M)This compound 4.9 [1][2][3]
Ba/F3 (L858R/T790M)This compound + Cetuximab0.148 [1][2][3]
Ba/F3 (L858R/T790M)DDC-01-1630.096[5]
Ba/F3 (L858R/T790M/C797S)This compound Resistant [5]
Ba/F3 (L858R/T790M/L718Q)This compound Resistant [5]
Ba/F3 (L858R/T790M/C797S)DDC-01-1630.041[5]
Ba/F3 (L858R/T790M/L718Q)DDC-01-1630.028[5]

Table 3: Comparative Anti-proliferative Activity in Osimertinib-Resistant Ba/F3 Cells

Cell Line (EGFR Mutation)GefitinibAfatinibOsimertinibThis compound
L858R/T790M/C797SResistantResistantResistantResistant [5]
L858R/T790M/L718QResistantResistantResistantResistant [5]

As the data indicates, while this compound is highly potent against the EGFR L858R/T790M mutant in a biochemical assay, its cellular anti-proliferative activity as a single agent is modest. Its efficacy is significantly enhanced in the presence of cetuximab, an antibody that promotes EGFR dimerization.[1][2][3] Critically, cell lines harboring the tertiary mutations C797S or L718Q, which confer resistance to the third-generation inhibitor osimertinib, are also resistant to this compound.[5] This suggests that while this compound can overcome T790M-mediated resistance, it is not effective against these subsequent resistance mutations. In contrast, the PROTAC degrader DDC-01-163, derived from this compound, demonstrates activity against these osimertinib-resistant cell lines.[5]

Experimental Methodologies

The following are detailed protocols for the key in vitro assays used to characterize the activity of this compound.

In Vitro EGFR Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the isolated EGFR kinase domain.

Protocol:

  • Reagents and Materials:

    • Recombinant purified EGFR L858R/T790M protein.

    • Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay kit.

    • ATP, kinase reaction buffer.

    • This compound and other test compounds dissolved in DMSO.

    • 384-well assay plates.

  • Procedure:

    • Serially dilute the test compounds in DMSO.

    • In a 384-well plate, add the purified EGFR L858R/T790M enzyme.

    • Add the diluted compounds to the wells and incubate to allow for binding to the enzyme.

    • Initiate the kinase reaction by adding a mixture of ATP and the HTRF peptide substrate.

    • After incubation at room temperature, stop the reaction and add the HTRF detection reagents.

    • Read the plate on an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the fluorescence signals at the two emission wavelengths.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Protocol:

  • Cell Culture:

    • Culture Ba/F3 cells stably expressing the desired EGFR mutant in RPMI-1640 medium supplemented with 10% FBS and the appropriate selection antibiotic. For IL-3 dependent parental Ba/F3 cells, supplement the medium with IL-3.

    • Culture H1975 cells in RPMI-1640 with 10% FBS.

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight (for adherent cells) or stabilize.

    • Treat the cells with a serial dilution of the test compounds for 72 hours.

    • Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis.

Western Blotting for EGFR Phosphorylation

This technique is used to assess the phosphorylation status of EGFR and downstream signaling proteins, providing a measure of the inhibitor's target engagement and pathway modulation in a cellular context.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compounds for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-protein levels to the total protein and loading control.

Visualizing Key Pathways and Workflows

To further elucidate the context of this compound's mechanism and evaluation, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR JBJ_07_149 This compound (Allosteric Inhibitor) JBJ_07_149->EGFR

Caption: Simplified EGFR signaling pathway and the allosteric inhibition by this compound.

Resistance_Mechanism Gen1_2_TKI 1st/2nd Gen TKI (e.g., Gefitinib) T790M T790M Resistance Mutation Gen1_2_TKI->T790M Acquired Resistance EGFR_Activating Activating Mutation (e.g., L858R, Del19) EGFR_Activating->Gen1_2_TKI Sensitive Osimertinib 3rd Gen TKI (Osimertinib) T790M->Osimertinib Sensitive JBJ_07_149 This compound T790M->JBJ_07_149 Sensitive C797S_L718Q Tertiary Mutations (C797S, L718Q) Osimertinib->C797S_L718Q Acquired Resistance C797S_L718Q->JBJ_07_149 Resistant

Caption: Acquired resistance mechanisms to EGFR TKIs and the activity of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_readout Data Acquisition & Analysis Cell_Culture Cell Culture (Ba/F3 or H1975) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilution) Incubation Incubation with Compound (72 hours) Compound_Prep->Incubation Cell_Seeding->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Abs_Reading Absorbance Reading MTT_Assay->Abs_Reading Data_Analysis Data Analysis (EC50 Calculation) Abs_Reading->Data_Analysis

Caption: General workflow for the cell viability (MTT) assay.

References

Confirming the Allosteric Binding Site of JBJ-07-149 on EGFR: A Structural Biology Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural basis of JBJ-07-149's interaction with Epidermal Growth Factor Receptor (EGFR) reveals a distinct allosteric binding mechanism, setting it apart from traditional ATP-competitive inhibitors. This guide provides a comparative analysis of this compound with other EGFR inhibitors, supported by structural data, quantitative analysis, and detailed experimental methodologies for researchers in drug discovery and development.

This compound is a potent, mutant-selective allosteric inhibitor of EGFR, specifically targeting the drug-resistant L858R/T790M mutant with a half-maximal inhibitory concentration (IC50) of 1.1 nM.[1][2][3] Unlike conventional EGFR inhibitors that compete with ATP at the kinase active site, this compound binds to a distinct, allosteric pocket. This unique mechanism of action provides a promising strategy to overcome acquired resistance to existing therapies.

Structural Insights into the Allosteric Binding Pocket

While a co-crystal structure of this compound in complex with EGFR is not publicly available, its binding mode can be inferred from its parent compound, EAI001, and other related allosteric inhibitors.[2] These inhibitors occupy a pocket that is formed by the outward displacement of the αC-helix in the inactive conformation of the EGFR kinase domain.[4] This binding site is adjacent to the ATP-binding pocket and is created as a result of the L858R mutation.[5] The specificity of this compound and similar allosteric inhibitors for mutant EGFR stems from their ability to bind to the inactive conformation, which is preferentially adopted by the mutated kinase.

In contrast, ATP-competitive inhibitors, which can be further classified as reversible (non-covalent) or irreversible (covalent), bind directly within the ATP-binding pocket of the EGFR kinase domain.

  • ATP-Competitive Reversible Inhibitors (e.g., Gefitinib, Erlotinib): These first-generation inhibitors compete with ATP through non-covalent interactions.[6]

  • ATP-Competitive Irreversible Inhibitors (e.g., Afatinib, Osimertinib): These second and third-generation inhibitors form a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site, leading to sustained inhibition.[7][8]

The distinct binding location of this compound offers a significant advantage in overcoming resistance mutations that arise within the ATP-binding site, such as the T790M "gatekeeper" mutation and the C797S mutation which confers resistance to covalent inhibitors.[5]

Comparative Performance of EGFR Inhibitors

The efficacy of this compound and other EGFR inhibitors can be compared based on their biochemical potency and cellular activity against various EGFR mutants.

InhibitorTypeTarget EGFR Mutant(s)IC50 (nM)Cellular Activity (IC50/EC50)Reference(s)
This compound AllostericL858R/T790M1.14.9 µM (Ba/F3, alone); 0.148 µM (Ba/F3, with Cetuximab)[1][2]
Osimertinib Covalent, ATP-CompetitiveL858R/T790M, Exon 19 del/T790M~1-15 (Biochemical)Potent against T790M-containing cells[8]
Gefitinib Reversible, ATP-CompetitiveActivating mutations (e.g., L858R, Exon 19 del)~2-80 (Biochemical)Less effective against T790M[6]
Afatinib Covalent, ATP-CompetitiveErbB Family (including EGFR with activating mutations)~0.5 (Biochemical)Active against T790M but with WT activity[8]
EAI045 AllostericL858R/T790M, L858R/T790M/C797SPotent in combination with CetuximabEffective in mouse models with Cetuximab[5]

Experimental Protocols

Confirming the binding site and mechanism of action of a novel inhibitor like this compound involves a series of key experiments.

Experimental Workflow for Binding Site Confirmation

experimental_workflow cluster_biochemical Biochemical & Biophysical Assays cluster_structural Structural Biology cluster_cellular Cellular Assays kinase_assay EGFR Kinase Assay binding_assay Binding Affinity Assay (e.g., SPR, ITC) kinase_assay->binding_assay Confirms interaction crystallography X-ray Co-crystallography binding_assay->crystallography Provides material for structural studies cryo_em Cryo-Electron Microscopy crystallography->cryo_em Alternative structural method western_blot Western Blot (Phospho-EGFR) crystallography->western_blot Validates functional effect cell_proliferation Cell Proliferation Assay western_blot->cell_proliferation Confirms cellular phenotype

Caption: Workflow for confirming inhibitor binding and mechanism.

Detailed Methodologies

1. EGFR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the enzymatic activity of purified EGFR L858R/T790M.

  • Reagents: Recombinant purified EGFR L858R/T790M enzyme, biotinylated substrate peptide (e.g., Poly-GT), ATP, HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665).

  • Procedure:

    • Incubate the EGFR enzyme with varying concentrations of this compound.

    • Initiate the kinase reaction by adding the substrate peptide and ATP.

    • Incubate at room temperature to allow for phosphorylation.

    • Stop the reaction and add HTRF detection reagents.

    • Measure the HTRF signal on a compatible plate reader. The signal is proportional to the level of substrate phosphorylation.

    • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

2. X-ray Crystallography of EGFR-Inhibitor Complex

This technique provides high-resolution structural information of the inhibitor bound to its target.

  • Protein Expression and Purification: Express and purify the EGFR kinase domain (with relevant mutations) using a suitable system (e.g., insect or mammalian cells).

  • Co-crystallization:

    • Incubate the purified EGFR protein with a molar excess of this compound to form the complex.

    • Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) methods with various precipitants, buffers, and additives.

    • Optimize lead crystallization conditions to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with a known EGFR structure as a search model.

    • Refine the model and build the inhibitor into the electron density map to visualize the binding site and interactions.

EGFR Signaling Pathway and Inhibition

The binding of this compound to the allosteric site stabilizes the inactive conformation of the EGFR kinase, thereby preventing its activation and downstream signaling. This contrasts with ATP-competitive inhibitors that block the kinase activity of the active conformation.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JBJ_07_149 This compound (Allosteric Site) JBJ_07_149->EGFR Inhibits ATP_comp ATP-Competitive Inhibitors (Active Site) ATP_comp->EGFR Inhibits

Caption: EGFR signaling and points of inhibition.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for JBJ-07-149

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans or animals.

This document provides critical safety and logistical guidance for the handling and disposal of JBJ-07-149, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically targeting the L858R/T790M mutant.[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) in publicly available resources, the following procedures are based on established best practices for the management of hazardous chemical waste and potent small molecule kinase inhibitors in a laboratory setting.[4][5][6] Researchers must always consult and adhere to their institution's Environmental Health and Safety (EHS) guidelines and local regulations.[7][8]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₂₈H₂₆N₆O₂S[3]
Molecular Weight 510.61 g/mol [3]
IC₅₀ (EGFR L858R/T790M) 1.1 nM[1][2][3]
IC₅₀ (Ba/F3 cell proliferation) 4.9 µM (without Cetuximab)[1][2][3]
IC₅₀ (Ba/F3 cell proliferation) 0.148 µM (with Cetuximab)[1][2][3]

Proper Disposal Procedures for this compound

As a potent kinase inhibitor, all waste materials contaminated with this compound must be treated as hazardous chemical waste.[4][5][6] Adherence to strict disposal protocols is essential to ensure personnel safety and environmental protection.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Solid Waste: All materials that have come into direct contact with this compound, including personal protective equipment (gloves, disposable lab coats), pipette tips, vials, and contaminated bench paper, must be collected as solid hazardous waste.[4][6][9]

    • Liquid Waste: Unused solutions containing this compound, including stock solutions (e.g., in DMSO) and experimental media, must be collected as liquid hazardous waste.[4][6][9] Do not pour any solution containing this compound down the drain.[9]

    • Sharps Waste: Needles, syringes, or other contaminated sharps should be disposed of in a designated, puncture-resistant sharps container labeled as hazardous waste.[5]

  • Container Management:

    • Use chemically compatible, leak-proof containers with secure screw-top caps (B75204) for both solid and liquid waste.

    • Containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents (e.g., DMSO).[5]

    • Keep waste containers closed at all times, except when adding waste.[10]

  • Storage:

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[11][10]

    • Ensure secondary containment is in place to prevent the spread of material in case of a leak.[7]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6]

    • Do not attempt to dispose of this waste through standard trash or municipal services.[6]

Disposal Workflow

G start Waste Generation (this compound Contaminated Material) segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate contain_solid Solid Waste Container (Labeled Hazardous Waste) segregate->contain_solid Solids contain_liquid Liquid Waste Container (Labeled Hazardous Waste) segregate->contain_liquid Liquids contain_sharps Sharps Container (Labeled Hazardous Waste) segregate->contain_sharps Sharps storage Store in Designated Satellite Accumulation Area contain_solid->storage contain_liquid->storage contain_sharps->storage pickup Arrange for EHS Pickup storage->pickup end Proper Disposal by Licensed Contractor pickup->end

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocols

Cell Proliferation Assay (MTT-Based)

This protocol is a general guideline for assessing the effect of this compound on the proliferation of cancer cell lines (e.g., Ba/F3 expressing EGFR L858R/T790M).

  • Cell Plating:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of appropriate culture medium.[12]

    • Incubate the plate for 6 to 24 hours to allow cells to attach and recover.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired concentrations of this compound to the appropriate wells. Include vehicle control (e.g., DMSO) wells.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

    • Add 100 µL of detergent reagent (e.g., SDS-HCl solution) to each well to solubilize the formazan (B1609692) crystals.[12]

    • Incubate at room temperature in the dark for at least 2 hours.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[12]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway Visualization

This compound is an allosteric inhibitor of mutant EGFR.[13] Upon activation by ligands like EGF, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways, which drive cell proliferation and survival.[14][15][16] this compound inhibits this process, thereby blocking these pro-survival signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras JBJ This compound JBJ->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.